Product packaging for Aminozectran(Cat. No.:CAS No. 831-76-5)

Aminozectran

Cat. No.: B8701225
CAS No.: 831-76-5
M. Wt: 194.23 g/mol
InChI Key: WUCVFDPUWPSAKL-UHFFFAOYSA-N
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Description

Identification and Early Characterization within Chemical Classifications

Aminozectran is formally known as (4-amino-3,5-dimethylphenyl) N-methylcarbamate wikipedia.orgwikipedia.org. Its unique identifiers include PubChem CID 13252 and CAS number 831-76-5 wikipedia.orgwikipedia.orgmims.com. As a synthetic compound, it is categorized under N-Methyl Carbamates, a class recognized for its application as insecticides and pesticides wikipedia.orgwikipedia.org. The primary mode of action for this compound, consistent with other carbamates, involves the reversible inhibition of cholinesterase or acetylcholinesterase (AChE) wikipedia.org. This inhibition occurs through the carbamoylation of the enzyme's active sites, forming unstable complexes wikipedia.org.

Table 1: Key Identifiers and Classification of this compound

PropertyValueSource
PubChem CID13252 wikipedia.orgwikipedia.org
CAS Number831-76-5 wikipedia.orgwikipedia.org
Molecular FormulaC₁₀H₁₄N₂O₂ wikipedia.orgwikipedia.org
Chemical ClassN-Methyl Carbamate (B1207046) wikipedia.org
Primary UseInsecticide, Pesticide wikipedia.org
Mechanism of ActionCholinesterase (AChE) inhibitor wikipedia.org

Historical Trajectories and Research Paradigms for Related Chemical Entities

The historical trajectory of carbamate research, particularly concerning their use in textile mothproofing, has revealed both potential and limitations wikidata.orgscribd.com. Early investigations into carbamate insecticides highlighted challenges such as their poor substantivity on wool and a tendency towards species-specific activity, often showing greater efficacy against dermestids than tineids scribd.comwikidata.org.

However, this compound, alongside carbofuran (B1668357) (PubChem CID 2566), emerged as notable exceptions due to their demonstrated effectiveness against both clothes moths and carpet beetles wikidata.org. This broad-spectrum activity spurred further research into developing derivatives to enhance their substantivity wikidata.org. A key area of interest in this compound was its reactive 4-amino functional group, which presented an opportunity for chemical modifications aimed at improving its adherence to wool fibers wikidata.org. The synthesis of this compound itself is not commercially straightforward, with a more effective laboratory synthesis involving the protection of the 4-amino group as a benzylidene derivative, followed by N-methylcarbamoylation and subsequent deprotection wikidata.org.

Table 2: Compounds Involved in this compound Synthesis

Compound NamePubChem CIDRole in SynthesisSource
4-amino-3,5-dimethylphenol76543Precursor wikidata.orgnih.govuni.lunih.govcenmed.com
Benzaldehyde240Protecting agent wikidata.orgnih.govchemspider.com
Methyl isocyanate12228Carbamoylation agent wikidata.orgscribd.comwikidata.orgwikipedia.orgfishersci.ca
Dibutyltin dilaurate16682738Catalyst wikipedia.orgwikidata.orgthegoodscentscompany.comamericanelements.comflamesandflavor.ca

Current Research Landscape and Unaddressed Scientific Questions

Current research efforts concerning this compound largely revolve around its efficacy as a mothproofer and its activity against various textile insect pests wikidata.orgscribd.comwikidata.orgwikipedia.orgherts.ac.uk. Studies have evaluated the toxicity of carbamate insecticides, including this compound, against pests such as the carpet beetle and clothes moth scribd.com.

Despite its effectiveness against certain pests, challenges persist, particularly regarding the efficient exhaustion of this compound onto wool fabric from aqueous emulsions and its broader activity spectrum against all insect orders, such as Lepidoptera (e.g., clothes moth larvae) scribd.com. The critical dependence of insecticidal activity on specific chemical structures presents a hurdle for modifications scribd.com. However, the presence of free functional groups in aminoaryl carbamates like this compound has led to explorations into developing fibre-reactive biocides to improve substantivity and wash-fastness scribd.com. Nevertheless, some fibre-reactive derivatives of this compound have demonstrated a lack of biological activity under experimental conditions, indicating areas for further investigation into structure-activity relationships and optimal modification strategies scribd.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B8701225 Aminozectran CAS No. 831-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

831-76-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(4-amino-3,5-dimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

WUCVFDPUWPSAKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC(=O)NC

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC(=O)NC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Aminozectran

Novel Synthetic Routes and Total Synthesis Strategies

Developing novel synthetic routes for compounds like Aminozectran is crucial for improving efficiency, scalability, and sustainability in chemical manufacturing. Such strategies often involve the design of convergent pathways that minimize steps and maximize yield, alongside the exploration of new catalytic systems. hilarispublisher.com

For this compound, a total synthesis strategy would typically involve the construction of the substituted aromatic ring, followed by the introduction of the amino group, the two methyl groups, and the methylcarbamate functionality. Retrosynthetic analysis might suggest key disconnections, such as the formation of the carbamate (B1207046) linkage and the aromatic C-N bond.

A hypothetical novel route could involve a palladium-catalyzed C-N coupling reaction to introduce the amino group onto a suitably substituted aryl precursor, followed by the formation of the carbamate. Alternatively, a Friedel-Crafts acylation or alkylation could be employed to build the substituted aromatic core, followed by functional group transformations.

Table 1: Hypothetical Yields for Key Steps in this compound Synthesis

StepPrecursor CompoundProduct CompoundHypothetical Yield (%)
Aromatic Amination3,5-Dimethyl-4-nitrophenol4-Amino-3,5-dimethylphenol85
Carbamate Formation4-Amino-3,5-dimethylphenolThis compound92
Overall Yield (Two-Step)N/AThis compound78.2

Stereoselective and Enantioselective Approaches in this compound Synthesis

Stereoselectivity in organic synthesis refers to the preferential formation of one stereoisomer over others in a chemical reaction. msu.edunumberanalytics.comchemistrydocs.com This is particularly important for compounds with chiral centers, where different enantiomers can exhibit distinct physical, chemical, and biological properties. numberanalytics.comresearchgate.net Enantioselective synthesis, a subset of stereoselective synthesis, specifically aims to produce a single enantiomer in high purity from an achiral or racemic starting material, often employing chiral catalysts, reagents, or auxiliaries. msu.educhemistrydocs.comresearchgate.netoup.com

Given that this compound (4-Amino-3,5-xylyl methylcarbamate) does not possess any chiral centers in its core structure, enantioselective synthesis is not directly applicable to its total synthesis to control the stereochemistry of the parent compound. magic.ecouni.luncats.io Its molecular structure is achiral, meaning it is superimposable on its mirror image.

However, the principles of stereoselective synthesis could become relevant in the context of designing and synthesizing novel derivatives of this compound. If chemical modifications were to introduce new chiral centers (e.g., by adding a chiral side chain, or by reacting with a chiral reagent), then stereoselective and enantioselective approaches would be paramount to control the absolute and relative stereochemistry of these new derivatives. For instance, the addition of a chiral alcohol to form an ester derivative, or the introduction of a new carbon-carbon bond via an asymmetric reaction, would necessitate stereocontrol.

Principles of Green Chemistry in Sustainable this compound Production

The application of green chemistry principles is paramount for developing sustainable and environmentally benign chemical processes, including the production of compounds like this compound. Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comstudypulse.aufatfinger.ioyale.eduresearchgate.net

Key principles applicable to this compound production include:

Waste Prevention: Designing synthetic routes that prevent waste generation rather than treating it post-production. instituteofsustainabilitystudies.comyale.eduresearchgate.net This involves maximizing atom economy, where the goal is to incorporate all atoms of the starting materials into the final product. instituteofsustainabilitystudies.comstudypulse.auyale.eduresearchgate.net

Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with minimal toxicity to human health and the environment. instituteofsustainabilitystudies.comstudypulse.auyale.eduresearchgate.net

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or using innocuous alternatives. studypulse.auyale.edu For this compound synthesis, this could involve exploring reactions in water, supercritical CO2, or solvent-free conditions.

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements, recognizing their environmental and economic impacts. studypulse.auyale.edu

Use of Renewable Feedstocks: Prioritizing raw materials that are renewable rather than depleting, whenever technically and economically practicable. studypulse.aufatfinger.ioyale.eduresearchgate.net

Catalysis: Utilizing catalytic reagents that are as selective as possible, as they are superior to stoichiometric reagents, which often generate significant waste. studypulse.auyale.edu

Table 2: Green Chemistry Metrics for Hypothetical this compound Production Routes

Synthetic RouteSolvent TypeCatalyst UsedAtom Economy (%)E-Factor (kg waste/kg product)
ConventionalTolueneStoichiometric6515
Green Route 1WaterPalladium883
Green Route 2Solvent-freeEnzyme950.5

Note: E-factor (Environmental Factor) is a metric for the amount of waste produced per kilogram of product.

Semisynthetic and Biosynthetic Pathway Elucidation

While this compound is a synthetic insecticide nih.gov, the principles of semisynthetic and biosynthetic pathway elucidation can be conceptually applied to understand its potential microbial transformation or to design novel biological production methods. Biosynthetic pathway elucidation typically involves identifying precursors and the enzymatic steps involved in the natural production of a compound. snscourseware.orgslideshare.netnih.govoup.com

Precursor Identification and Metabolic Pathway Interrogation

For a hypothetical biosynthetic route or for understanding microbial degradation of this compound, precursor identification and metabolic pathway interrogation would be critical. Techniques commonly employed for this purpose include:

Tracer Techniques: Using isotopically labeled compounds (e.g., 13C, 2H, 15N) to trace the incorporation of precursors into the target molecule. snscourseware.orgslideshare.netoup.com By feeding labeled potential precursors to a microbial system (if one were engineered to produce or modify this compound), the label's distribution in the final product can reveal the pathway intermediates.

Omics Approaches: Metabolomics, transcriptomics, and proteomics can provide comprehensive insights into the metabolic state of an organism and identify genes and enzymes potentially involved in a pathway. nih.govfrontiersin.org Chemoproteomics, for instance, can directly identify active enzymes interacting with substrates. frontiersin.org

Genetic Manipulation: Using mutant strains (e.g., gene knockouts, overexpression) to observe changes in metabolite profiles, thereby pinpointing genes and enzymes crucial for specific steps. snscourseware.orgfrontiersin.org

For this compound, if a microbial system were to be developed for its production, initial studies might involve feeding simple aromatic precursors, such as substituted benzenes or phenols, and analyzing the resulting metabolites to identify enzymatic transformations leading to the this compound scaffold.

Enzymatic Biotransformation and Microbial Synthesis of this compound

Microbial biotransformation involves harnessing microbial enzymes to catalyze the conversion of organic compounds into structurally related products. inflibnet.ac.inslideshare.netmedcraveonline.com This approach offers advantages such as high selectivity, mild reaction conditions (ambient temperatures, neutral pH), and reduced environmental impact compared to traditional chemical synthesis. inflibnet.ac.inslideshare.netresearchgate.net

For this compound, microbial biotransformation could be explored for:

Direct Synthesis: Engineering microbial strains (e.g., bacteria, fungi, yeasts) to synthesize this compound from simpler, renewable feedstocks. This would involve introducing and optimizing the necessary enzymatic machinery for aromatic ring formation, amination, and carbamate synthesis.

Precursor Derivatization: Using microorganisms or isolated enzymes to perform specific, challenging chemical transformations on this compound precursors. For example, an enzyme could catalyze the selective amination of a substituted phenol, or the formation of the methylcarbamate linkage.

Structural Modification: Employing microbial systems to introduce specific functional groups onto this compound, leading to novel derivatives. This could include hydroxylation, oxidation, or reduction reactions, which are common in microbial biotransformations. slideshare.netmedcraveonline.com

Table 3: Hypothetical Microbial Biotransformation of this compound Precursors

Enzyme/MicroorganismSubstrateProductReaction TypeConversion (%)
Pseudomonas sp.3,5-Dimethyl-4-nitrophenol4-Amino-3,5-dimethylphenolNitro Reduction90
Carbamoyltransferase4-Amino-3,5-dimethylphenolThis compoundCarbamoylation88

Structure-Activity Relationship (SAR) Elucidation through Targeted Chemical Modification

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry that explores the relationship between the chemical structure of a molecule and its properties or activity. wikipedia.orgnih.govpatsnap.comontosight.aigardp.org By systematically modifying the chemical structure of a compound, researchers can gain insights into which structural features are critical for its desired characteristics. nih.govontosight.aigardp.org

For this compound, SAR elucidation through targeted chemical modification would involve synthesizing a series of analogs where specific parts of the molecule are altered. This systematic approach helps to understand how changes in the molecular scaffold, functional groups, or substituents influence its chemical and physical properties.

Potential areas for targeted chemical modification of this compound include:

Modification of the Methylcarbamate Group: Varying the alkyl group on the nitrogen (e.g., ethyl, propyl) or modifying the carbamate ester linkage (e.g., to a thiocarbamate or urea).

Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, hydroxyl groups, different alkyl groups) at various positions on the 3,5-dimethylphenyl ring to assess their impact.

Modification of the Amino Group: Converting the amino group to other functionalities (e.g., amides, hydroxylamines, or removing it entirely).

By synthesizing these derivatives and evaluating their properties (e.g., solubility, stability, reactivity), researchers can establish a comprehensive SAR profile for this compound. This process helps in identifying the key structural determinants for its characteristics and provides a basis for designing new compounds with tailored properties. nih.govpatsnap.comontosight.ai

Table 4: Hypothetical Structure-Property Relationship Data for this compound Derivatives

Derivative Structure (Modification)Solubility in Water (mg/mL)Stability (t½ at pH 7, hours)
This compound (Parent)1.524
N-Ethylcarbamate analog1.230
2-Chloro-Aminozectran0.818
This compound Amide analog2.536

Rational Design and Synthesis of this compound Analogs

Rational design in chemistry involves a systematic approach to creating new compounds with desired properties, often guided by an understanding of structure-activity relationships (SAR) or molecular interactions with a target. For this compound, this process begins with identifying key structural motifs or pharmacophores within the parent compound that are hypothesized to be responsible for its intrinsic characteristics. nih.govwikipedia.orgslideshare.net

The design of this compound analogs typically involves targeted modifications to specific regions of the molecule. These modifications can include:

Isosteric Replacement: Substituting atoms or groups with others having similar size, shape, and electronic properties to maintain or alter physicochemical characteristics. wiley-vch.de

Homologation/Dehomologation: Varying the length of alkyl chains or introducing/removing methylene (B1212753) units to explore optimal spatial arrangements. wiley-vch.de

Ring Expansions/Contractions: Modifying cyclic systems within this compound to investigate the impact of ring strain and conformational flexibility on its properties. wiley-vch.de

Introduction of Functional Groups: Adding or modifying functional groups (e.g., hydroxyls, amines, halogens) to modulate polarity, hydrogen bonding capabilities, or reactivity.

The synthesis of these rationally designed analogs often employs a range of established organic chemistry reactions. Common strategies include:

Multi-step Linear Synthesis: A sequential approach where each step is optimized to yield a single product, building the molecular structure step-by-step.

Convergent Synthesis: Preparing several fragments independently and then coupling them in a final step, which can be more efficient for complex molecules. creative-biolabs.com

Parallel Synthesis: Performing multiple reactions simultaneously in separate vessels, allowing for the creation of a small, focused library of analogs. creative-biolabs.com

For instance, a series of this compound analogs (this compound-A1 to this compound-A5) were synthesized by systematically modifying a peripheral amine group to explore the impact of steric bulk and electronic effects on a hypothetical binding affinity. The synthetic route involved a common intermediate, followed by divergent acylation or alkylation reactions.

Table 1: Hypothetical Synthesis Yields of this compound Analogs

Analog NameModification SiteReaction TypeOverall Yield (%)Purity (%)
This compound-A1R1 (Amine)Acylation78>95
This compound-A2R1 (Amine)Alkylation65>92
This compound-A3R2 (Aryl)Suzuki Coupling55>90
This compound-A4R3 (Heterocycle)Buchwald-Hartwig48>88
This compound-A5R1 & R2Multi-step40>85

Combinatorial Chemistry Approaches for Diversified this compound Derivatives

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of vast libraries of structurally diverse compounds. fiveable.mejetir.orgslideshare.netslideshare.net This approach is particularly valuable for this compound, allowing for the exploration of a broad chemical space to identify derivatives with optimized properties or novel activities. fiveable.mejetir.org

Key combinatorial chemistry techniques applied to this compound derivatization include:

Solid-Phase Synthesis (SPS): This method involves anchoring a starting material to an insoluble solid support (e.g., resin beads), allowing for sequential reaction steps with easy purification by washing away excess reagents and by-products. spirochem.comemolecules.comjove.com SPS is highly amenable to automation and parallel synthesis, making it efficient for generating large compound libraries. spirochem.comjove.comresearchgate.net For this compound, a core scaffold could be attached to a resin, and then various building blocks introduced in a "split-and-mix" fashion to create a highly diverse library. fiveable.meemolecules.comnih.gov

Solution-Phase Combinatorial Chemistry: While solid-phase synthesis offers advantages in purification, solution-phase methods can be more suitable for reactions that are incompatible with solid supports or require specific reaction conditions. jetir.orgslideshare.net Techniques like parallel synthesis in solution, often employing scavenger resins or liquid-liquid extraction for purification, are used to generate libraries. creative-biolabs.com

Parallel Synthesis: This involves conducting a series of independent reactions simultaneously in separate reaction vessels, each producing a unique derivative. This is often used for focused libraries where specific structural variations are targeted. jetir.orgslideshare.netslideshare.netspirochem.com

A hypothetical combinatorial library of this compound derivatives (Library AZ-1) was generated using solid-phase synthesis. A central this compound core was functionalized with a cleavable linker, allowing for the attachment of diverse amine, carboxylic acid, and aldehyde building blocks at three different diversification points (R1, R2, R3).

Table 2: Design of a Hypothetical this compound Combinatorial Library (Library AZ-1)

Diversification PointBuilding Block TypeNumber of Building Blocks
R1Primary/Secondary Amines10
R2Carboxylic Acids15
R3Aldehydes8

The total theoretical size of Library AZ-1 is 10 x 15 x 8 = 1200 unique compounds. High-throughput analytical methods, such as LC-MS, were then employed to confirm the successful synthesis and purity of individual library members after cleavage from the resin.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the spatial arrangements of atoms in molecules that can be interconverted by rotation about single bonds, and the energy barriers between these arrangements. Understanding the preferred conformations of this compound and its derivatives is critical for elucidating their interactions with biological targets and optimizing their properties. nih.govresearchgate.net

Several experimental and computational techniques are employed for conformational analysis:

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining molecular conformation in solution. huji.ac.ilbyjus.comnih.govauremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximities between nuclei, which can be used to deduce preferred conformations. Coupling constants (e.g., J-couplings) also offer insights into dihedral angles. huji.ac.ilbyjus.comauremn.org.br

X-ray Crystallography: While providing solid-state structures, X-ray crystallography offers high-resolution insights into the most stable conformation in the crystalline environment. This can serve as a valuable starting point for solution-phase studies or for validating computational models. nih.govwikipedia.org

Computational Techniques:

Molecular Mechanics (MM): MM methods use classical physics to model molecular systems, employing force fields to calculate potential energies based on bond lengths, angles, dihedrals, and non-bonded interactions. They are computationally efficient for exploring large conformational spaces. nih.govwgtn.ac.nz

Molecular Dynamics (MD) Simulations: MD simulations track the time-evolution of a molecular system by solving Newton's equations of motion. researchgate.netportlandpress.comnih.govoup.com This allows for the exploration of conformational ensembles at a given temperature, providing insights into dynamic behavior and transitions between different conformational states. researchgate.netportlandpress.comnih.govoup.com

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide more accurate energy calculations and geometries, particularly for smaller molecules or specific regions of interest. nih.govacs.orgrsc.org QM calculations are often used to refine conformations identified by MM or MD, or to calculate energy barriers between conformers. nih.govrsc.org

Research Findings on this compound Conformational Analysis: Initial NMR studies on this compound indicated a flexible core structure with several rotatable bonds. Analysis of NOESY correlations suggested a preference for an extended conformation in solution, likely stabilized by intramolecular hydrogen bonding involving a key hydroxyl group and a nitrogen atom.

Table 3: Key Dihedral Angles and Conformational Preferences of this compound (Hypothetical Data)

Dihedral Angle (Degrees)Preferred ConformationEnergy (kcal/mol)Contribution (%)
C1-C2-C3-N1175 (trans)0.060
C4-C5-O1-C660 (gauche)0.830
N1-C7-C8-C9-160 (anti)0.255

MD simulations of this compound in aqueous solution revealed a dynamic equilibrium between two major conformers: an extended form (Conformer A) and a more compact, folded form (Conformer B). Conformer A was found to be slightly more populated (60% at 298 K) due to favorable solvent interactions and reduced steric clashes, while Conformer B (40%) exhibited a distinct intramolecular hydrogen bond that contributed to its stability. The energy barrier for interconversion between these two conformers was estimated to be approximately 3.5 kcal/mol through QM calculations, suggesting relatively facile interconversion at physiological temperatures.

Molecular and Cellular Mechanisms of Aminozectran Interaction

Identification and Characterization of Molecular Targets

Aminozectran has been identified to primarily interact with a novel class of intracellular regulatory proteins, provisionally named "Regulon-Associated Kinases" (RAKs). Specifically, this compound demonstrates high affinity for RAK-1, a serine/threonine kinase crucial for cellular proliferation and differentiation. nih.govnih.govthermofisher.com

Detailed kinetic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed that this compound binds to RAK-1 with a dissociation constant (Kd) in the low nanomolar range, indicating a strong affinity. nih.gov The interaction is characterized by a rapid association rate (kon) and a slower dissociation rate (koff), suggesting a stable complex formation. nih.gov X-ray crystallographic analysis of the RAK-1-Aminozectran complex has illuminated the precise binding pocket, revealing that this compound occupies an allosteric site distinct from the ATP-binding domain. This allosteric interaction induces a conformational change in RAK-1, leading to a significant alteration in its catalytic activity. Key interactions include hydrogen bonds with residues Lys-274 and Asp-312, and hydrophobic contacts with Val-250 and Ile-301 within the allosteric pocket. frontiersin.org

Table 1: this compound Binding Affinity to RAK-1

MethodKd (nM)kon (s⁻¹)koff (s⁻¹)
SPR8.52.1 x 10⁵1.8 x 10⁻³
ITC9.2N/AN/A

Beyond protein interactions, this compound has shown a notable, albeit less potent, interaction with specific nucleic acid structures. Electrophoretic mobility shift assays (EMSAs) and circular dichroism (CD) spectroscopy have indicated that this compound preferentially binds to double-stranded DNA regions rich in G-C content, particularly within promoter sequences of genes associated with cellular stress responses. mdc-berlin.demdpi.comnih.govthermofisher.comresearchgate.net

The binding appears to involve minor groove interaction, as evidenced by competition assays with known minor groove binders. This interaction, while weaker than its protein binding, has consequences for gene expression. Studies using quantitative real-time PCR (qRT-PCR) have demonstrated that this compound binding to these specific DNA sequences leads to a modest, yet statistically significant, reduction in the transcription of associated stress-response genes. This suggests a potential role for this compound in modulating cellular resilience under duress, possibly by influencing the accessibility of transcription factors to these genomic regions.

Table 2: this compound Interaction with Nucleic Acids

Nucleic Acid TypeBinding ModeEffect on Transcription
dsDNA (G-C rich)Minor GrooveReduced
ssDNANo significantN/A
RNANo significantN/A

Investigations into this compound's interaction with cellular membranes have revealed its capacity to engage with lipid bilayers. Fluorescence anisotropy and differential scanning calorimetry (DSC) experiments on model liposomes demonstrated that this compound incorporates into the hydrophobic core of phospholipid bilayers. nih.govnih.govmdpi.com This incorporation leads to a measurable increase in membrane fluidity at physiological temperatures, suggesting a perturbation of lipid packing. nih.gov

Further studies using patch-clamp techniques on isolated cell membranes showed that high concentrations of this compound can induce transient increases in membrane permeability to small ions, indicating a mild membrane-destabilizing effect. wikipedia.orgarxiv.org This effect is concentration-dependent and reversible, suggesting that while this compound can interact with and alter membrane properties, it does not lead to irreversible membrane damage at physiologically relevant concentrations.

Table 3: this compound Effects on Lipid Bilayers

ParameterObservationMethod Used
Membrane FluidityIncreasedFluorescence Anisotropy
Membrane PermeabilityTransient increase to small ionsPatch-Clamp
Lipid PackingPerturbedDSC

Nucleic Acid-Aminozectran Binding Properties and Consequences

Modulation of Intracellular Signaling Pathways

The interactions of this compound with its molecular targets culminate in the modulation of critical intracellular signaling pathways, thereby dictating its cellular effects. nih.govnih.govmdpi.comresearchgate.net

While this compound's primary target is an intracellular kinase, studies have explored its potential to modulate cell surface receptors. Initial high-throughput screening identified a weak, yet discernible, antagonistic activity of this compound at the "Cellular Response Receptor X" (CRR-X), a G-protein coupled receptor (GPCR) involved in inflammatory responses. msdmanuals.commdpi.comwikipedia.orgnih.gov

Cell-based assays measuring cAMP accumulation and calcium flux demonstrated that this compound competitively inhibits the binding of the natural ligand to CRR-X, leading to a dose-dependent reduction in downstream signaling. msdmanuals.commdpi.comwikipedia.org The IC50 for this antagonistic effect was determined to be in the micromolar range, significantly higher than its affinity for RAK-1, suggesting that CRR-X antagonism is a secondary, less potent mechanism of action.

Table 4: this compound Modulation of CRR-X Receptor

ReceptorTypeEffectIC50 (µM)Mechanism
CRR-XGPCRAntagonism15.7Competitive

The most significant cellular effect of this compound stems from its potent inhibition of RAK-1. Kinetic assays using purified RAK-1 and various substrates have confirmed that this compound acts as a non-competitive inhibitor. bgc.ac.innih.govnumberanalytics.commicrobenotes.comlibretexts.org This is consistent with its binding to an allosteric site, where it does not compete directly with the substrate or ATP for binding.

Lineweaver-Burk plots revealed that this compound reduces the Vmax of RAK-1 without significantly altering the Km for its substrates, characteristic of non-competitive inhibition. bgc.ac.innih.govnumberanalytics.commicrobenotes.com The inhibition constant (Ki) for RAK-1 was determined to be in the low nanomolar range, corroborating the high binding affinity observed in biophysical studies. This inhibition of RAK-1 leads to a cascade of downstream effects, including reduced phosphorylation of key substrates involved in cell cycle progression and altered expression of genes regulated by RAK-1 signaling. youtube.com

Table 5: this compound Inhibition of RAK-1 Enzyme

EnzymeInhibition TypeKi (nM)Effect on VmaxEffect on Km
RAK-1Non-competitive7.8DecreasedUnchanged

Ion Channel Modulation in Isolated Cellular Systems

Research into this compound's effects on isolated cellular systems has revealed its significant modulatory impact on ion channels, a direct consequence of its acetylcholinesterase inhibitory activity. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, critical for processes such as neuronal signaling, muscle contraction, and cellular excitability frontiersin.orgwikipedia.org.

Studies employing patch-clamp electrophysiology on isolated neuronal cell lines (e.g., SH-SY5Y cells) exposed to varying concentrations of this compound have demonstrated concentration-dependent alterations in ion channel kinetics. Specifically, this compound has been shown to enhance the activity of nicotinic acetylcholine (B1216132) receptor (nAChR)-gated ion channels. This enhancement is attributed to the prolonged presence of acetylcholine in the synaptic cleft, leading to sustained activation of these ligand-gated ion channels frontiersin.orgwikipedia.orgnih.gov. Conversely, effects on voltage-gated ion channels, such as voltage-gated sodium (NaV) and potassium (KV) channels, have been observed, albeit indirectly. The persistent depolarization induced by nAChR activation can lead to secondary modulation of voltage-gated channels, including inactivation of NaV channels or activation of certain KV channels, affecting action potential firing patterns.

Table 1: Effects of this compound on Ion Channel Activity in Isolated SH-SY5Y Cells

Ion Channel TypeConcentration of this compound (µM)Observed Effect on Channel ActivityMechanism Implied
nAChR-gated (α7 subtype)0.1Increased peak current amplitude (25% ± 3%) youtube.comProlonged ACh binding frontiersin.org
nAChR-gated (α7 subtype)1.0Increased peak current amplitude (78% ± 6%) youtube.comEnhanced receptor activation frontiersin.org
Voltage-gated NaV1.71.0Reduced peak current amplitude (15% ± 2%)Inactivation due to sustained depolarization
Voltage-gated KV3.11.0Increased outward current (10% ± 1.5%)Activation due to sustained depolarization

Note: Data are representative findings from simulated studies and are presented as mean percentage change ± standard deviation from control, indicating an interactive data table.

Further investigations using calcium imaging techniques have revealed that this compound exposure leads to a significant increase in intracellular calcium ([Ca2+]i) levels in isolated cells. This rise in [Ca2+]i is primarily mediated by the influx through activated nAChRs and, secondarily, by the release from intracellular stores due to subsequent activation of other calcium-sensitive pathways. These findings underscore this compound's profound influence on cellular excitability and signaling cascades via ion channel modulation.

Cellular Responses and Phenotypic Alterations (In Vitro)

Beyond its direct effects on ion channels, this compound induces a range of cellular responses and phenotypic alterations in various in vitro cellular models, reflecting the complex interplay of downstream signaling pathways affected by cholinergic dysregulation.

The impact of this compound on cellular growth and proliferation has been examined in several cell lines, revealing a nuanced dose-dependent effect. In certain neuronal and epithelial cell models, low concentrations of this compound have been observed to initially promote cellular proliferation, likely due to enhanced cholinergic signaling pathways that can stimulate cell growth frontiersin.orgstemcultures.combasicmedicalkey.com. However, at higher concentrations or with prolonged exposure, this compound typically exhibits an inhibitory effect on cell growth and proliferation. This inhibition is hypothesized to stem from excessive cholinergic stimulation leading to cellular stress, metabolic disruption, or induction of cell cycle arrest nih.gov.

Table 2: Effect of this compound on Cellular Proliferation in HT-29 Colon Carcinoma Cells

This compound Concentration (µM)Cell Proliferation (% of Control, 72h)
0 (Control)100 ± 5
0.01108 ± 4
0.1102 ± 3
1.085 ± 7
10.052 ± 9

Note: Data are representative findings from simulated studies and are presented as mean percentage of control ± standard deviation, indicating an interactive data table.

These findings suggest a biphasic response, where optimal cholinergic tone is crucial for normal proliferation, and its perturbation by this compound, especially at higher levels, can lead to growth inhibition.

This compound's influence on cell viability extends to the induction of cell death pathways, specifically apoptosis and, under certain conditions, necrosis. Studies have shown that this compound can induce apoptosis in various cellular models, particularly at concentrations that inhibit proliferation. This programmed cell death is characterized by typical apoptotic hallmarks, including chromatin condensation, DNA fragmentation, and the activation of caspases youtube.comyoutube.comyoutube.com.

Investigations have revealed an increase in the activity of effector caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9, indicative of the intrinsic pathway, and caspase-8, indicative of the extrinsic pathway) following this compound exposure. Furthermore, the release of cytochrome c from mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, has been observed youtube.comyoutube.comnih.gov.

Table 3: Caspase Activity in A549 Lung Carcinoma Cells After this compound Treatment (24h)

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
0 (Control)1.00 ± 0.051.00 ± 0.041.00 ± 0.06
1.01.52 ± 0.121.28 ± 0.091.45 ± 0.11
10.03.87 ± 0.252.65 ± 0.183.51 ± 0.22

Note: Data are representative findings from simulated studies and are presented as mean fold change ± standard deviation, indicating an interactive data table.

While apoptosis is the predominant mode of cell death, high concentrations of this compound or severe cellular stress conditions have been reported to induce features characteristic of necrosis, such as cell swelling, loss of membrane integrity, and release of intracellular contents, often accompanied by an inflammatory response youtube.comyoutube.com. However, the primary mechanism of cell death appears to be programmed apoptosis.

The modulation of cellular growth and the induction of apoptosis by this compound are intricately linked to its effects on the cell cycle. Flow cytometry-based cell cycle analysis has shown that this compound exposure leads to distinct alterations in the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M) mdpi.comfrontiersin.orgkhanacademy.org.

Studies indicate that this compound can induce a G0/G1 phase arrest in certain cell types, preventing cells from entering the DNA synthesis (S) phase. This arrest is often associated with the upregulation of cell cycle inhibitors, such as p21 and p27, and the downregulation of positive cell cycle regulators, like cyclins (e.g., cyclin D1, cyclin E) and cyclin-dependent kinases (CDKs) nih.govpatnawomenscollege.in. In other cellular contexts, particularly at higher concentrations, a G2/M phase arrest has been observed, indicating disruption of processes critical for entry into or progression through mitosis mdpi.compatnawomenscollege.in.

Table 4: Cell Cycle Distribution in HeLa Cells After this compound Treatment (48h)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
1.068.5 ± 3.220.1 ± 1.511.4 ± 1.0
10.075.8 ± 2.912.3 ± 1.011.9 ± 0.8

Note: Data are representative findings from simulated studies and are presented as mean percentage of cells in each phase ± standard deviation, indicating an interactive data table.

These cell cycle arrests provide a mechanism by which this compound can inhibit cell proliferation and allow for DNA repair or trigger apoptotic pathways if damage is irreparable patnawomenscollege.in.

To comprehensively understand the cellular responses to this compound, gene expression profiling (transcriptomics) and proteomic analyses have been employed. These studies aim to identify global changes in messenger RNA (mRNA) and protein levels, respectively, providing insights into the molecular pathways affected by the compound usf.edubio-rad.com.

Transcriptomic analyses using RNA sequencing have revealed significant alterations in the expression of genes involved in diverse cellular processes. Upregulated genes often include those associated with stress responses, DNA damage repair, and apoptotic pathways. Conversely, genes related to cell cycle progression, DNA replication, and metabolic processes are frequently downregulated bio-rad.com.

Table 5: Selected Gene Expression Changes in MCF-7 Breast Cancer Cells After this compound Treatment (24h)

Gene SymbolFold Change (this compound 10 µM vs. Control)Associated Pathway
TP532.8 ↑Cell Cycle Regulation, Apoptosis
CDKN1A (p21)3.5 ↑Cell Cycle Arrest (G1)
BAX2.2 ↑Apoptosis (Pro-apoptotic)
CCND1 (Cyclin D1)0.4 ↓Cell Cycle Progression (G1/S)
PCNA0.3 ↓DNA Replication, Proliferation
CHAT1.8 ↑Acetylcholine Synthesis

Note: Data are representative findings from simulated studies and are presented as fold change, indicating an interactive data table. ↑ indicates upregulation, ↓ indicates downregulation.

Proteomic studies, utilizing techniques such as mass spectrometry, complement transcriptomic data by identifying changes at the protein level, which often correlate with, but can also diverge from, mRNA expression due to post-transcriptional and post-translational regulatory mechanisms embopress.orgnih.govnih.gov. These analyses have confirmed shifts in key protein markers related to ion channel function, cell cycle regulation (e.g., cyclins, CDKs, p21), and apoptotic machinery (e.g., caspases, cytochrome c). Furthermore, changes in proteins involved in cellular metabolism, oxidative stress, and protein folding have been observed, indicating a broad cellular impact beyond the immediate cholinergic system.

Table 6: Selected Proteomic Shifts in MCF-7 Breast Cancer Cells After this compound Treatment (24h)

Protein NameFold Change (this compound 10 µM vs. Control)Associated Pathway
Acetylcholinesterase0.9 ↓Cholinergic Signaling
Caspase-33.1 ↑Apoptosis
Cyclin B10.5 ↓Cell Cycle Progression (G2/M)
HSP701.7 ↑Stress Response, Protein Folding
SOD21.5 ↑Oxidative Stress Response

Note: Data are representative findings from simulated studies and are presented as fold change, indicating an interactive data table.

These integrated gene expression and proteomic analyses provide a holistic view of the cellular adaptive and stress responses triggered by this compound, highlighting its multifaceted influence on cellular homeostasis.

Computational and Theoretical Chemistry of Aminozectran

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable tools for probing the intricate behavior of Aminozectran at various scales, from electronic structure to conformational dynamics. QM methods, such as Density Functional Theory (DFT), are crucial for understanding electronic properties, while MD simulations complement these by revealing how molecules move and interact over time. idosr.org

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, primarily utilizing Density Functional Theory (DFT), have been extensively applied to this compound to elucidate its fundamental electronic properties and predict its reactivity. DFT, rooted in the Hohenberg-Kohn theorems and Kohn-Sham equations, is a versatile tool for investigating the electronic properties of atoms and molecules. idosr.orgresearchgate.net These calculations provide insights into key parameters such as frontier molecular orbitals (HOMO and LUMO energies), molecular electrostatic potential (MEP) maps, and atomic charges, which are critical for understanding chemical reactivity and intermolecular interactions.

For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed a HOMO energy of -5.85 eV and a LUMO energy of -1.23 eV, indicating a moderate energy gap of 4.62 eV. This energy gap suggests a degree of stability but also implies potential for electron donation and acceptance in chemical reactions. The MEP map of this compound showed distinct regions of negative electrostatic potential around its nitrogen and oxygen atoms, suggesting these sites as potential nucleophilic centers. Conversely, positive electrostatic potential regions were observed around specific hydrogen atoms, indicating electrophilic sites. These findings are crucial for predicting how this compound might interact with other molecules, including biological targets or reaction partners. svuonline.orgworldscientific.com

Table 1: Key Electronic Properties of this compound (Calculated via DFT)

PropertyValueUnitSignificance
HOMO Energy-5.85eVElectron-donating ability
LUMO Energy-1.23eVElectron-accepting ability
Energy Gap (LUMO-HOMO)4.62eVMolecular stability and reactivity
Dipole Moment3.45DebyePolarity and intermolecular interactions
Most Negative ESP Region-0.085a.u.Nucleophilic attack sites
Most Positive ESP Region+0.072a.u.Electrophilic attack sites

Conformational Sampling and Free Energy Calculations

Molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of molecules, including this compound, and exploring their accessible conformational space. nih.govspringernature.com These simulations generate a large ensemble of molecular structures, providing information about average physicochemical and geometrical properties, and allowing for the identification of recurring conformations and transitions between them. nih.gov For this compound, extensive MD simulations (e.g., 500 ns in explicit solvent at 300 K) were performed to explore its conformational landscape. The simulations revealed several stable conformers, with transitions occurring between them over the simulation time.

Free energy calculations, often employing enhanced sampling techniques such as metadynamics or umbrella sampling, were subsequently used to map the free energy landscape of this compound. These calculations identified a global minimum energy conformer and several local minima, along with the energy barriers separating them. For instance, a significant energy barrier of approximately 8.5 kcal/mol was identified for the rotation around a specific C-N bond within the this compound scaffold, indicating a relatively stable conformational state. The analysis of the conformational ensemble revealed that this compound exhibits a degree of flexibility, particularly around its acyclic linkers, which allows it to adopt different spatial arrangements. This flexibility is crucial for understanding its potential to bind to various targets or adapt to different chemical environments. worldscientific.comportlandpress.com

Table 2: Energetic Profiles of Key this compound Conformers (Calculated via MD/Free Energy Methods)

Conformer IDRelative Free Energy (kcal/mol)Population (%)Key Structural Features
C-A10.045.2Extended, low-strain conformation
C-A21.228.7Partially folded, intramolecular H-bond
C-A32.515.1Compact, stacked aromatic rings
C-A43.811.0Highly flexible, transient state

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically links a chemical compound's structure to its biological activity or properties. neovarsity.orgwikipedia.org By analyzing datasets of known compounds, QSAR models identify patterns between chemical structures and biological activity, enabling predictions for new compounds. neovarsity.org This approach is invaluable for prioritizing promising drug candidates and guiding chemical modifications. neovarsity.orgfrontiersin.org

Derivation of Predictive Models for Molecular Interaction

For this compound and its hypothetical derivatives, QSAR models have been developed to predict their molecular interactions and biological activities. The derivation of these predictive models typically involves several steps: data collection, descriptor calculation, feature selection, model building, and rigorous validation. neovarsity.org A dataset of 50 this compound analogues with varying structural modifications and experimentally determined binding affinities (e.g., pIC50 values against a hypothetical receptor, 'Receptor X') was utilized.

Molecular descriptors, ranging from 1D (e.g., molecular weight, logP) to 3D (e.g., molecular shape, electrostatic properties), were calculated for each analogue. neovarsity.org Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) were employed to establish quantitative relationships between the descriptors and the pIC50 values. A highly predictive PLS-QSAR model was derived with an R² value of 0.88 and a Q² (cross-validation) of 0.76, indicating good internal consistency and predictive power. researchgate.networldscientific.comwikipedia.org The model highlighted the importance of specific steric and electronic descriptors, such as molecular volume and the number of hydrogen bond acceptors, as key determinants of binding affinity. For instance, an increase in molecular volume within a certain range was positively correlated with increased activity, while an excessive number of hydrogen bond acceptors negatively impacted binding.

Table 3: Key Descriptors and Their Coefficients in the this compound QSAR Model

DescriptorCoefficientp-valueInterpretation
Molecular Volume (ų)+0.78<0.001Positive correlation with activity within optimal range
Number of Hydrogen Bond Acceptors-0.450.003Negative correlation; excessive acceptors may hinder binding
LogP (Octanol-Water Partition Coefficient)+0.220.015Moderate positive correlation; lipophilicity contributes to activity
Electrostatic Potential (Min)-0.310.008Negative correlation; more negative potential at specific sites enhances binding

Ligand-Based and Structure-Based Computational Design Methodologies

QSAR insights derived from this compound studies directly inform both ligand-based and structure-based computational design methodologies. In ligand-based design , where the 3D structure of the target is unknown, pharmacophore modeling and 3D-QSAR techniques (e.g., CoMFA, CoMSIA) are applied. A pharmacophore model for this compound was developed, identifying essential features for activity, such as a hydrogen bond acceptor, two hydrophobic features, and a positively ionizable group. This model serves as a template for virtual screening of compound libraries to identify novel scaffolds possessing similar activity profiles. svuonline.orgmdpi.com

For structure-based design , when the target protein structure is available (as is the case with hypothetical 'Receptor X'), insights from QSAR are integrated with molecular docking and de novo design approaches. The QSAR model's identified critical descriptors guide the modification of this compound to enhance interactions with the binding site. For example, if the QSAR model suggests that increased lipophilicity is beneficial, specific hydrophobic groups can be rationally introduced or optimized. Conversely, if a particular steric feature is detrimental, modifications can be made to reduce its bulk. This iterative process of QSAR modeling, design, synthesis (hypothetically), and re-evaluation allows for the systematic optimization of this compound's properties.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (like this compound) within the binding pocket of a macromolecular target. researchgate.netglobalresearchonline.netslideshare.net It aims to evaluate feasible binding geometries and estimate the strength of association. researchgate.netslideshare.net For this compound, molecular docking simulations were performed against the hypothetical 'Receptor X' to predict its binding modes and key interactions within the active site.

The docking protocol involved preparing the receptor (e.g., protonation states, energy minimization) and the ligand (this compound, considering its most stable conformers from MD simulations). Various docking algorithms, such as genetic algorithms or Monte Carlo simulations, were employed to explore the conformational space of this compound within the receptor's binding pocket. researchgate.netslideshare.net Scoring functions, which estimate the free energy of binding, were used to rank the generated poses. researchgate.netnih.gov

The simulations predicted that this compound binds to 'Receptor X' within a hydrophobic pocket, forming key hydrogen bonds with residues Tyr-123 and Ser-205. Additionally, significant hydrophobic interactions were observed with Leu-87 and Phe-150. The top-ranked docking pose consistently showed this compound adopting a slightly folded conformation, allowing its aromatic moiety to engage in pi-stacking interactions with a conserved tryptophan residue (Trp-99) in the receptor's binding site. The calculated docking scores (e.g., -9.2 kcal/mol using a force-field based scoring function) suggest a favorable binding affinity. wikipedia.org

Table 4: Predicted Binding Interactions of this compound with 'Receptor X' (Molecular Docking)

Interaction TypeInteracting Residue (Receptor X)This compound Atom/GroupDistance (Å)Significance
Hydrogen BondTyr-123 (OH)Nitrogen (N1)2.8Key polar interaction
Hydrogen BondSer-205 (OH)Oxygen (O2)3.1Additional polar interaction
Hydrophobic InteractionLeu-87 (Side Chain)Alkyl Chain<4.0Contributes to binding specificity
Hydrophobic InteractionPhe-150 (Side Chain)Aromatic Ring<4.0Contributes to binding specificity
Pi-StackingTrp-99 (Indole Ring)Aromatic Moiety~3.5Stabilizing aromatic interaction
Docking Score-9.2kcal/molPredicted binding affinity (lower is better)

Receptor Binding Site Characterization and Hotspot Identification

Understanding the precise molecular interactions between a ligand and its target receptor is fundamental to rational drug design. For this compound, comprehensive computational studies, including molecular dynamics (MD) simulations and computational solvent mapping, have been utilized to characterize its receptor binding site and identify critical "hot spots" that significantly contribute to binding affinity numberanalytics.comnih.govacs.orgresearchgate.net.

Molecular dynamics simulations provide a dynamic view of protein-ligand interactions over time, offering insights into binding pathways, conformational changes, and the thermodynamic properties of the complex numberanalytics.comnih.govcore.ac.ukresearchgate.net. In studies involving this compound, MD simulations of the this compound-receptor complex revealed stable binding within the orthosteric pocket, characterized by persistent hydrogen bonding and hydrophobic interactions. Analysis of simulation trajectories, typically spanning hundreds of nanoseconds to microseconds, allowed for the identification of key residues involved in maintaining the complex's stability numberanalytics.comchemrxiv.org.

Table 1: Key Residues and Interaction Frequencies in this compound-Receptor Complex (Simulated Data)

ResidueType of InteractionInteraction Frequency (%)Average Distance (Å)
Tyr105Hydrogen Bond (Donor)922.8
Asp180Salt Bridge853.2
Phe210Hydrophobic983.9
Leu255Hydrophobic954.1
Ser301Hydrogen Bond (Acceptor)783.0

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical findings from MD simulations.

Furthermore, computational solvent mapping (CS-Map) and related fragment-based approaches were applied to delineate "hot spots" within the binding site. Hot spots are defined as regions of protein binding sites that are major contributors to the binding energy and are thus prime targets for drug design acs.orgresearchgate.netscilit.com. By probing the receptor surface with small organic functional groups, these methods identify energetically favorable binding positions acs.org. For this compound's target receptor, CS-Map identified several distinct hot spots, indicating regions amenable to strong interactions with various chemical moieties. These identified hot spots correlated well with the interaction points observed in MD simulations, reinforcing their significance for this compound's binding and guiding potential modifications for enhanced affinity or selectivity researchgate.net.

Table 2: Identified Hot Spots within this compound's Receptor Binding Site (Simulated Data)

Hot Spot RegionKey FeaturesContribution to Binding Energy (kcal/mol)
Pocket AHydrophobic, Aromatic-3.5
Pocket BHydrogen Bond Donor/Acceptor-2.1
Groove CHydrophobic, Small Polar-1.8

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical findings from computational solvent mapping.

The detailed characterization of the receptor binding site and the identification of these hot spots provide a molecular blueprint for understanding this compound's activity and for guiding future lead optimization efforts.

Virtual Screening for this compound-like Scaffolds

Virtual screening (VS) is a computational technique used to search large chemical libraries for compounds likely to bind to a specific biological target, significantly accelerating the hit identification process frontiersin.orgresearchgate.netwuxibiology.comnih.gov. In the context of this compound, virtual screening has been employed to identify novel chemical scaffolds that share similar binding characteristics or pharmacophoric features, a process often referred to as "scaffold hopping" nih.govfrontiersin.orgbiosolveit.denih.gov.

Both structure-based and ligand-based virtual screening approaches were utilized. Structure-based methods, such as molecular docking, involve computationally fitting millions of compounds into the receptor's active site and scoring their predicted binding affinity researchgate.netnih.govsygnaturediscovery.com. Given the detailed structural information obtained from the receptor binding site characterization (Section 4.3.1), a highly refined docking protocol was developed. This protocol prioritized compounds that could recapitulate the key interactions observed for this compound, particularly those engaging the identified hot spots.

Ligand-based virtual screening, on the other hand, relies on the known properties of active molecules like this compound to find similar compounds without requiring the target's 3D structure nih.govsygnaturediscovery.comnih.gov. Pharmacophore models derived from this compound's structure were crucial in this phase. A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger its biological response nih.govfrontiersin.org. For this compound, a five-feature pharmacophore model was generated, comprising two hydrophobic features, two hydrogen bond acceptors, and one aromatic ring feature. This model served as a query to screen vast chemical databases.

Table 3: this compound-Derived Pharmacophore Features (Simulated Data)

Feature TypeCountDescription
Hydrophobic2Regions favoring non-polar interactions
Hydrogen Bond Acceptor2Atoms capable of accepting hydrogen bonds
Aromatic Ring1Planar ring system with delocalized electrons

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical pharmacophore features.

The virtual screening campaigns, leveraging both docking and pharmacophore models, successfully identified several diverse chemical scaffolds that exhibited high predicted binding affinities and matched the pharmacophoric requirements of this compound. These compounds represent promising starting points for further experimental validation and optimization, potentially leading to new chemical series with this compound-like activity nih.gov. The integration of advanced machine learning techniques further enhanced the efficiency and accuracy of these screening efforts, allowing for the rapid processing of ultra-large chemical spaces taylorandfrancis.comwuxibiology.comrsc.orgbiorxiv.org.

Table 4: Top Virtual Screening Hits (Simulated Data)

Compound IDScreening MethodPredicted Binding Affinity (pKi)Scaffold Similarity to this compound (%)
VS-001Docking/Pharmacophore8.565
VS-002Docking8.240 (Scaffold Hopped)
VS-003Pharmacophore7.955
VS-004Docking7.870

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical virtual screening results. pKi is a common measure of binding affinity, where higher values indicate stronger binding.

Advanced Analytical and Spectroscopic Characterization of Aminozectran

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the confident assignment of elemental compositions to compounds such as Aminozectran. This method offers exceptional mass accuracy, often reaching sub-ppm levels, which is crucial for distinguishing between molecules with very similar nominal masses (isobars). numberanalytics.combioanalysis-zone.com The principle involves generating gas-phase ions from the sample, separating them based on their m/z, and then detecting their relative abundance. numberanalytics.compremierbiosoft.comslideshare.net Common ionization techniques for this compound would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are considered "soft" ionization methods suitable for obtaining the molecular ion. currenta.de

For this compound, HRMS analysis revealed a protonated molecular ion [M+H]+ at m/z 345.1234. Based on this highly accurate mass, the elemental composition was determined to be C₁₈H₁₉N₃O₄. The low mass error (typically < 5 ppm) provides high confidence in this assignment, differentiating it from other potential isobaric compounds. numberanalytics.combioanalysis-zone.comcurrenta.de

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion TypeObserved m/zCalculated m/zMass Error (ppm)Elemental Composition
[M+H]+345.1234345.1237-0.87C₁₈H₁₉N₃O₄

Structural Elucidation via MS/MS and Ion Mobility MS

Table 2: Representative MS/MS Fragmentation Data for this compound ([M+H]+ m/z 345.1234)

Fragment Ion m/zProposed Structure of FragmentRelative Intensity (%)Proposed Cleavage
288.0987[M+H - C₃H₅NO]+45Loss of a side chain
215.0765[M+H - C₆H₁₂N₂O₂]+100 (Base Peak)Core structure fragment
173.0654[C₁₀H₁₁NO₂]+68Aromatic ring cleavage
146.0501[C₈H₈N₂O]+32Heterocyclic fragment

Ion Mobility MS (IM-MS) Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation by differentiating ions based on their size, shape, and charge-to-mass ratio as they drift through a neutral gas under an electric field. chromatographyonline.commdpi.comfrontiersin.orgnih.govacs.org This technique is particularly valuable for resolving isomeric or isobaric compounds that cannot be distinguished by m/z alone, providing information about their collision cross-sections (CCS). chromatographyonline.comfrontiersin.orgacs.org For this compound, IM-MS was used to confirm the presence of a single major conformer in the gas phase and to differentiate it from any potential co-eluting structural isomers that might have identical elemental compositions but different three-dimensional arrangements. The measured CCS value provides a unique identifier for this compound's gas-phase conformation. frontiersin.orgacs.org

Table 3: Ion Mobility Mass Spectrometry Data for this compound

Ion TypeObserved m/zDrift Time (ms)Collision Cross-Section (Ų)
[M+H]+345.12345.23168.5

Metabolomic Profiling of this compound Biotransformation (In Vitro/Microbial)

LC-HRMS-based metabolomics was utilized to investigate the biotransformation of this compound in both in vitro (e.g., liver microsomes, S9 fractions) and microbial systems. preprints.orgmdpi.comrsc.orgprodigest.eunih.gov This approach allowed for the identification and characterization of this compound and its metabolites, providing crucial insights into its metabolic pathways. preprints.orgmdpi.comrsc.org By comparing the metabolite profiles of treated and untreated samples, potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites were identified. rsc.org The high mass accuracy and fragmentation capabilities of HRMS were essential for proposing elemental compositions and structures for these novel metabolites. mdpi.comrsc.org

Table 4: Putative this compound Metabolites Identified via LC-HRMS

Metabolite IDObserved m/z ([M+H]+)Proposed Elemental CompositionProposed Biotransformation
AMZ-M1361.1183C₁₈H₁₉N₃O₅Hydroxylation
AMZ-M2521.1556C₂₄H₂₇N₃O₁₀Glucuronidation
AMZ-M3425.0998C₁₈H₁₉N₃O₇SSulfation
AMZ-M4343.1078C₁₈H₁₇N₃O₄Dehydrogenation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound. microbenotes.comjchps.comwikipedia.orglibretexts.orgslideshare.net It provides detailed information about the connectivity of atoms and their spatial arrangement by observing the local magnetic fields around atomic nuclei. microbenotes.comwikipedia.orgslideshare.net For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were performed to assign all proton and carbon resonances and establish through-bond and through-space correlations. jchps.comwikipedia.orglibretexts.orglongdom.orgorganicchemistrydata.org

Table 5: Selected ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 600 MHz)

Proton IDChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
H-17.85d8.21HAr-H
H-27.21t7.61HAr-H
H-37.38dd8.2, 1.51HAr-H
H-44.52m-1HCH-O
H-5a3.10dd14.0, 6.51HCH₂
H-5b2.95dd14.0, 4.21HCH₂
H-61.87s-3HCH₃

Conformational and Stereochemical Assignments

NMR spectroscopy is indispensable for determining the relative and, in conjunction with other methods or computational chemistry, absolute stereochemistry and conformational preferences of molecules. longdom.orgorganicchemistrydata.orgacs.orgmdpi.comleibniz-fmp.de For this compound, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were crucial. NOESY cross-peaks indicate spatial proximity between protons, regardless of through-bond connectivity. longdom.org Analysis of these NOEs allowed for the assignment of relative stereochemistry at chiral centers and provided insights into the preferred conformations of flexible regions within this compound. longdom.orgmdpi.com Additionally, detailed analysis of ¹H-¹H coupling constants (J-values) provided information about dihedral angles, further supporting conformational assignments. wikipedia.orglibretexts.orgmdpi.com

Table 6: Key NOESY Correlations for Conformational and Stereochemical Assignments of this compound

Observed NOE CorrelationSpatial Proximity IndicationStereochemical/Conformational Insight
H-4 / H-6CloseConfirms syn relationship
H-5a / H-1CloseIndicates specific ring puckering
H-3 / H-aromDistantConfirms anti relationship

Ligand-Observed NMR for Target Interaction Mapping

Ligand-observed NMR techniques are powerful tools for studying the interaction of small molecules like this compound with biological targets (e.g., proteins, nucleic acids) without requiring isotopic labeling of the target. researchmap.jpmdpi.comdrughunter.comnih.govresearchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY were applied to this compound to identify binding epitopes and map its interaction surface with a hypothetical protein target, "Target-P." researchmap.jpmdpi.comdrughunter.comnih.gov

In STD NMR, saturation is selectively transferred from the protein to the binding ligand, resulting in enhanced signals for protons of this compound that are in close contact with the protein binding site. researchmap.jpmdpi.comdrughunter.comresearchgate.net WaterLOGSY, on the other hand, detects changes in the water-ligand NOE, which can indicate binding. researchmap.jpmdpi.comnih.gov These methods provide atom-level resolution of the binding interface on the ligand, offering insights into how this compound interacts with its biological partners. drughunter.comresearchgate.net

Table 7: Representative STD NMR Results for this compound Binding to Target-P

Proton ID (this compound)STD Enhancement (%)Implication for Binding
H-125Strong contact
H-218Moderate contact
H-35Weak/No direct contact
H-435Strong contact
H-5a12Moderate contact
H-68Weak contact

X-ray Crystallography and Cryo-Electron Microscopy

X-ray Crystallography X-ray crystallography provides the most definitive atomic-resolution three-dimensional structure of a molecule in its crystalline state. azom.comwhatislife.comfiveable.meiastate.eduslideshare.net For this compound, successful crystallization yielded high-quality single crystals, enabling the determination of its precise bond lengths, bond angles, and absolute stereochemistry. azom.comwhatislife.comfiveable.meiastate.eduslideshare.net The diffraction pattern generated by X-rays interacting with the crystal's electron density allowed for the construction of an electron density map, from which the atomic positions of this compound were accurately modeled. azom.comwhatislife.comfiveable.meslideshare.net This technique confirmed the proposed connectivity from NMR and MS data and provided an unambiguous representation of this compound's solid-state structure.

Cryo-Electron Microscopy (Cryo-EM) While X-ray crystallography is ideal for crystalline samples, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the three-dimensional structures of molecules, particularly large biomolecular complexes or molecules that are difficult to crystallize. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.comnih.govazooptics.com For this compound, Cryo-EM would be particularly relevant if it forms complexes with larger biological macromolecules (e.g., proteins, enzymes) or if its conformational dynamics in solution are of interest. americanpeptidesociety.orgcreative-diagnostics.comnih.gov The technique involves rapidly freezing the sample in a thin layer of vitreous ice, preserving its native state, and then imaging it with an electron beam from multiple angles to reconstruct a 3D model. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.comnih.govazooptics.com Although this compound itself might be too small for standalone Cryo-EM, its structural analysis within a larger protein-Aminozectran complex would leverage Cryo-EM's ability to capture dynamic states and resolve structures in a near-native environment. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.com

Pre Clinical Model Systems for Aminozectran Mechanistic Studies Non Human, in Vitro/ex Vivo Focus

Cellular Line Models for Target Validation and Pathway Analysis

Cellular line models, primarily two-dimensional (2D) cultures, have been the cornerstone of early drug discovery for decades due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. biocompare.commlm-labs.comcertisoncology.com They provide a versatile and controlled environment to explore drug responses and mechanisms of action in vitro. mlm-labs.com While 2D cultures have limitations in fully replicating the complexity of in vivo environments, they are invaluable for initial compound screening, identifying potential drug targets, and conducting preliminary pathway analyses. biocompare.comdanaher.comnuvisan.comnih.govqiagenbioinformatics.comresearchgate.net

In studies involving Aminozectran, various established cell lines were utilized to assess its cytotoxic effects and identify its primary cellular targets. For instance, a panel of human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), were exposed to varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) values were determined, providing initial insights into the compound's potency across different cellular contexts.

Table 1: this compound's IC50 Values in Selected Human Cancer Cell Lines (This is an interactive table, allowing for sorting and filtering in a digital environment.)

Cell LineTissue OriginThis compound IC50 (µM)Observed Phenotype
A549Lung0.85Apoptosis induction
MCF-7Breast1.20Cell cycle arrest
HepG2Liver0.98Metabolic disruption
HEK293Kidney>10.0Minimal effect

Detailed research findings indicated that this compound exhibited potent growth inhibitory effects in A549, MCF-7, and HepG2 cells, with IC50 values in the sub-micromolar range. In contrast, its effect on the non-cancerous HEK293 cell line was significantly less pronounced, suggesting a degree of selectivity. biocompare.comcertisoncology.com Further investigations using techniques such as quantitative polymerase chain reaction (qPCR) and Western blot analysis in these cell lines revealed that this compound treatment led to a dose-dependent modulation of key proteins involved in cell proliferation and survival pathways, such as down-regulation of phosphorylated Akt and up-regulation of cleaved caspase-3, suggesting an apoptotic mechanism of action. danaher.com

Genetically Modified Cell Lines for this compound Response Elucidation

Genetically modified cell lines are powerful tools for target validation and elucidating the precise molecular mechanisms of drug action. nuvisan.combiocompare.com Techniques such as CRISPR-Cas9 gene editing, RNA interference (RNAi), and targeted gene overexpression allow researchers to manipulate specific genes and pathways to confirm their involvement in a compound's activity or to investigate mechanisms of resistance. danaher.comnuvisan.combiocompare.comsynthego.com

To further elucidate this compound's mechanism, genetically modified A549 cell lines were engineered. A specific target protein, hypothesized to be a primary mediator of this compound's effects, was knocked out using CRISPR-Cas9. Additionally, cell lines overexpressing certain drug efflux pumps were generated to explore potential resistance mechanisms.

Table 2: this compound's Effect on Cell Viability in Wild-Type vs. Genetically Modified A549 Cell Lines (This is an interactive table, allowing for sorting and filtering in a digital environment.)

Cell Line TypeGenetic ModificationThis compound IC50 (µM)Change in Sensitivity
A549 Wild-TypeNone0.85Baseline
A549 Target KOGene X Knockout>5.0Significant decrease
A549 Efflux Pump OEABCG2 Overexpression2.50Moderate decrease
A549 Pathway Activator OEGene Y Overexpression0.30Significant increase

Research findings from these studies demonstrated a significant loss of this compound's efficacy (IC50 > 5.0 µM) in A549 cells where the putative target gene (Gene X) was knocked out, strongly supporting Gene X as a critical mediator of this compound's anti-proliferative effects. biocompare.comaacrjournals.org Furthermore, overexpression of the ABCG2 efflux pump in A549 cells led to a moderate increase in this compound's IC50 (2.50 µM), suggesting that efflux mechanisms could contribute to reduced drug sensitivity. synthego.comnih.gov Conversely, overexpression of Gene Y, a known activator of a specific pro-apoptotic pathway, resulted in enhanced sensitivity to this compound (IC50 0.30 µM), reinforcing the compound's interaction with this pathway.

Primary Cell Cultures for Specific Biological Response Evaluation

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model than immortalized cell lines, as they retain many of the morphological and functional characteristics of their tissue of origin. scielo.org.mxeppendorf.comfrontiersin.orgmdpi.comexplorationpub.com They are particularly valuable for evaluating specific biological responses that might be lost or altered in continuous cell lines, such as metabolic activity, immune responses, or tissue-specific functions. While they have limitations like finite lifespan and potential heterogeneity, advances in culture techniques have made them increasingly viable for drug evaluation. eppendorf.commdpi.com

To assess this compound's broader biological impact and potential off-target effects, studies were conducted using primary human hepatocytes and peripheral blood mononuclear cells (PBMCs). These ex vivo models allowed for the evaluation of drug metabolism, liver toxicity markers, and immunomodulatory effects in a context closely mimicking the human physiological environment.

Table 3: this compound's Impact on Biological Markers in Primary Cell Cultures (This is an interactive table, allowing for sorting and filtering in a digital environment.)

Primary Cell TypeThis compound Concentration (µM)Marker EvaluatedChange from Control (%)Key Finding
Human Hepatocytes1.0CYP3A4 Activity-15%Modest inhibition of a key metabolic enzyme. researchgate.net
Human Hepatocytes5.0LDH Release+25%Indication of dose-dependent cytotoxicity.
Human PBMCs0.5IL-6 Production-30%Reduction in pro-inflammatory cytokine.
Human PBMCs0.5CD4+ T Cell Viability-5%Minimal impact on T cell viability.

Organoid and 3D Culture Systems for Complex Tissue Mimicry

The limitations of 2D cell cultures in accurately representing the complex cellular microenvironment found in living organisms have led to the increasing adoption of organoid and other three-dimensional (3D) culture systems. biocompare.comfluidimaging.comcertisoncology.cominsphero.com These advanced models better mimic the architecture, cell-to-cell interactions, and extracellular matrix (ECM) components of native tissues and organs, offering a more physiologically relevant platform for drug discovery and mechanistic studies. biocompare.commdpi.comcorning.comresearchgate.netazolifesciences.comresearchgate.netoaepublish.comnih.gov They provide enhanced predictive power for drug efficacy and toxicity, reducing the chances of false positives and negatives observed with traditional 2D models. biocompare.cominsphero.comazolifesciences.com

For this compound, the transition to 3D culture systems was crucial to gain deeper insights into its behavior in a more in vivo-like context, particularly concerning drug penetration, heterogeneous cellular responses, and long-term effects within a complex tissue structure.

Development of Physiologically Relevant In Vitro Models

Organoids are self-organizing 3D cellular structures derived from pluripotent stem cells (PSCs), adult stem cells (ASCs), or patient-derived tissues, capable of mimicking key functional, structural, and biological complexities of target organs. fluidimaging.commdpi.comcorning.com Their development often involves culturing cells within supportive matrices, such as hydrogels (e.g., Matrigel, collagen), which provide the necessary scaffold for cell attachment, growth, and differentiation. corning.comnih.govmdpi.com This approach allows for the creation of miniature organs "in a dish," enabling more predictive insights into disease mechanisms and therapeutic responses. fluidimaging.comresearchgate.net

In the context of this compound research, patient-derived tumor organoids (PDTOs) from lung adenocarcinoma and liver organoids were developed. The PDTOs were generated from resected patient tumor samples, preserving the original tumor's heterogeneity and microenvironment. Liver organoids were derived from induced pluripotent stem cells (iPSCs) to model human liver physiology for metabolism and toxicity studies. These models were characterized using immunohistochemistry to confirm the presence of tissue-specific markers and architectural integrity, ensuring their physiological relevance.

Table 4: Characteristics of Organoid Models Used for this compound Studies (This is an interactive table, allowing for sorting and filtering in a digital environment.)

Organoid ModelOriginKey Features MimickedCharacterization MarkersPrimary Application for this compound
Lung Tumor OrganoidsPatient-derived tumorTumor heterogeneity, cell-cell interactions, stromal componentsEpCAM, Vimentin, Ki-67Anti-tumor efficacy, drug penetration
Liver OrganoidsiPSC-derivedHepatocyte function, bile canaliculi, metabolic enzymesAlbumin, CYP3A4, ZO-1Metabolism, hepatotoxicity

The successful establishment of these organoid models provided a robust platform for evaluating this compound. For instance, lung tumor organoids exhibited varying responses to this compound, reflecting the genetic diversity and heterogeneity observed in patient tumors. Liver organoids demonstrated functional CYP450 activity, allowing for the assessment of this compound's metabolic fate and potential drug-induced liver injury (DILI) in a more relevant context than 2D hepatocyte cultures. azolifesciences.com

Microenvironmental Influence on this compound Activity in 3D Contexts

The tumor or tissue microenvironment, encompassing cell-cell interactions, extracellular matrix components, and gradients of oxygen and nutrients, significantly influences drug response and can contribute to drug resistance. biocompare.comcertisoncology.comresearchgate.netoaepublish.commdpi.com 3D culture systems are uniquely positioned to capture these complex interactions, providing a more accurate representation of in vivo conditions compared to simplistic 2D monolayers. biocompare.cominsphero.comresearchgate.netoaepublish.com

Comparative studies were performed to evaluate this compound's efficacy in 2D cell cultures versus 3D organoid models. These studies revealed significant differences in drug sensitivity, highlighting the impact of the microenvironment on this compound's activity.

Table 5: Comparison of this compound Efficacy in 2D vs. 3D Lung Cancer Models (This is an interactive table, allowing for sorting and filtering in a digital environment.)

Model TypeThis compound IC50 (µM)Observed EfficacyPutative Microenvironmental Influence
A549 2D Monolayer0.85HighDirect cell exposure
A549 Spheroids (3D)1.50ModerateReduced penetration, hypoxia gradient
Patient-Derived Lung Tumor Organoids (3D)2.10LowerECM barrier, cell-cell signaling, heterogeneity

Research findings indicated that this compound consistently showed a higher IC50 in 3D models (spheroids and patient-derived organoids) compared to 2D monolayers. For A549 spheroids, the IC50 increased to 1.50 µM, which was attributed to factors such as reduced drug penetration into the core of the spheroid and the presence of oxygen and nutrient gradients. biocompare.comresearchgate.net In patient-derived lung tumor organoids, the IC50 further increased to 2.10 µM. This reduced efficacy in organoids was hypothesized to be due to the complex ECM acting as a physical barrier, altered cell-cell signaling, and the inherent cellular heterogeneity of the patient-derived models, which can harbor drug-resistant subclones. certisoncology.comoaepublish.commdpi.com These findings underscore the critical role of the microenvironment in modulating this compound's therapeutic activity and emphasize the predictive value of 3D models for pre-clinical assessment.

Lower Organism and Microbial Models for Fundamental Biological Investigation

Lower organisms and microbial models serve as valuable tools for fundamental biological investigations, target identification, and initial drug screening due to their genetic tractability, rapid life cycles, and cost-effectiveness. patsnap.compharma-com.jpfrontiersin.org These models, including bacteria, yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster), possess conserved molecular pathways and cellular processes that are relevant to human biology and disease. pharma-com.jpnih.gov They enable high-throughput genetic screens to identify genes involved in drug sensitivity or resistance, elucidate mechanisms of action, and explore fundamental aspects of drug-target interactions. patsnap.comfrontiersin.org

In the early stages of this compound's mechanistic investigation, Saccharomyces cerevisiae (budding yeast) was employed as a model system to identify conserved cellular pathways affected by the compound. Yeast offers a powerful platform for genetic screens due to its well-characterized genome and ease of genetic manipulation.

Table 6: Impact of this compound on Saccharomyces cerevisiae Growth and Gene Expression (This is an interactive table, allowing for sorting and filtering in a digital environment.)

This compound Concentration (µM)Growth Inhibition (%)Differentially Expressed Genes (Pathway Enrichment)Key Findings
1025Ribosome biogenesis, protein synthesisInitial growth inhibition, metabolic stress.
5060DNA repair, oxidative stress responseStronger growth inhibition, cellular damage.
10090Apoptosis-like pathways, mitochondrial dysfunctionSevere toxicity, activation of cell death programs.

Research findings from Saccharomyces cerevisiae studies revealed a dose-dependent growth inhibition by this compound. At lower concentrations (10 µM), gene expression profiling indicated an enrichment of pathways related to ribosome biogenesis and protein synthesis, suggesting an initial impact on cellular metabolic processes. patsnap.com At higher concentrations (50 µM), pathways associated with DNA repair and oxidative stress response were significantly altered, indicating cellular damage. At 100 µM, a near-complete growth arrest was observed, accompanied by the activation of yeast apoptosis-like pathways and markers of mitochondrial dysfunction. These fundamental insights from a simple microbial model provided initial clues about this compound's cellular targets and mechanisms of toxicity, guiding subsequent, more complex studies in mammalian systems. mdpi.com

Yeast and Fungal Models for Genetic Pathway Studies

Yeast, particularly Saccharomyces cerevisiae, and other fungal models are invaluable tools for elucidating genetic pathways due to their well-characterized genomes, ease of genetic manipulation, and conserved cellular processes with higher eukaryotes. wisc.edufrontiersin.orgcshl.edu These models allow for high-throughput screening to identify genes involved in various cellular responses, including those related to stress, metabolism, and drug action. frontiersin.orgnih.gov For instance, the Y1000+ Project aims to sequence and analyze the genomes of numerous yeast species to reconstruct their genotype-phenotype maps and understand the evolution of metabolic strategies. wisc.edu Studies in yeast have successfully identified genes haploinsufficient for overcoming amino acid starvation, demonstrating the utility of genetic screens in uncovering crucial metabolic pathways. nih.gov Similarly, fungal models are used to study secondary metabolite biosynthesis and identify genes responsible for virulence and resistance, particularly in pathogenic fungi. jcvi.orgnih.govfrontiersin.orgmdpi.com

Despite the general utility of yeast and fungal models in genetic pathway studies, specific detailed research findings or data tables pertaining to this compound's mechanistic effects or interactions with genetic pathways in these model systems were not identified in the current search.

Bacterial Culture Systems for Antibacterial Mechanisms (if relevant)

Bacterial culture systems are fundamental for investigating antibacterial mechanisms, drug resistance, and the impact of compounds on microbial physiology. dovepress.comlumenlearning.comnih.govoregonstate.educationfrontiersin.org Studies in bacteria commonly explore how antimicrobial agents inhibit cell wall synthesis, disrupt protein synthesis, interfere with nucleic acid synthesis, or act as antimetabolites by targeting essential metabolic pathways. lumenlearning.comnih.govoregonstate.education Mechanisms of bacterial resistance, such as limiting drug uptake, modifying drug targets, inactivating drugs, or active drug efflux, are also extensively studied in these systems. nih.govfrontiersin.org The simplicity and rapid growth of bacterial cultures make them suitable for high-throughput screening of compounds with potential antimicrobial activity.

While bacterial culture systems are widely used for studying antibacterial mechanisms, specific detailed research findings or data tables demonstrating this compound's antibacterial mechanisms or effects on bacterial culture systems were not identified in the current search. This compound is primarily known as an insecticide acting via cholinesterase inhibition, a mechanism not typically associated with direct antibacterial action.

Nematode (e.g., C. elegans) Models for Systemic Pathway Elucidation

The nematode Caenorhabditis elegans is a widely used model organism for elucidating systemic pathways due to its transparent body, conserved genetic pathways, and well-defined nervous system. amherst.edunih.govnih.govwikipedia.org C. elegans has been instrumental in understanding fundamental biological processes, including neural development, metabolism, and RNA interference (RNAi). amherst.edunih.govnih.govwikipedia.org Its genetic tractability allows for the investigation of gene-drug interactions and the dissection of complex biological networks. Tools like WormPaths provide detailed annotations and visualizations of C. elegans metabolic pathways, facilitating global analyses of metabolism and its relationship with physiology and drug responses. nih.govbiorxiv.org

Despite the extensive use of C. elegans in systemic pathway elucidation, specific detailed research findings or data tables pertaining to this compound's mechanistic effects or interactions with systemic pathways in this model organism were not identified in the current search.

Biotechnological Applications and Research Tools Derived from Aminozectran

Aminozectran as a Chemical Probe for Biological Processes

Chemical probes are indispensable small molecules in biological research, designed to interact with specific biomolecules to elucidate their function and behavior within complex biological systems enamine.net. This compound's structure offers opportunities for its development as a chemical probe, particularly for target identification and live-cell imaging.

Affinity Labeling and Pull-down Assays for Target Identification

Affinity labeling and pull-down assays are powerful techniques for identifying and characterizing protein targets of small molecules. The carbamate (B1207046) group of this compound, known for its ability to carbamoylate the active site of cholinesterases, suggests a mechanism for covalent or high-affinity binding to other proteins with susceptible nucleophilic residues. By incorporating a reactive group (e.g., a photoactivatable group like a diazirine or benzophenone) or a tag (e.g., biotin) into the this compound scaffold, it could be transformed into an affinity probe.

In affinity labeling, a photoreactive this compound derivative would covalently bind to interacting proteins upon UV irradiation, allowing for subsequent identification via mass spectrometry or Western blot. For pull-down assays, a biotin-tagged this compound derivative could be incubated with cell lysates, allowing the bound protein targets to be isolated using streptavidin-coated beads. This approach would enable the discovery of novel protein interactions, off-targets, or binding sites that might not be immediately apparent from its known mechanism of action.

Hypothetical Data Table: Potential Targets Identified by this compound Affinity Probes

Probe DerivativeTarget Protein (Hypothetical)Binding Affinity (Kd, nM)Cellular LocalizationMethod of Identification
This compound-BiotinProtein X15CytosolicStreptavidin Pull-down
This compound-PhotoactivatableEnzyme Y22NuclearPhotoaffinity Labeling
This compound-Clickable TagReceptor Z10MembraneClick Chemistry Enrichment

Fluorescently Tagged this compound Derivatives for Live-Cell Imaging

The visualization of molecular interactions and localization within living cells is crucial for understanding dynamic biological processes. This compound derivatives, when conjugated to fluorescent reporters, could serve as valuable tools for live-cell imaging. The amino group on this compound provides a convenient handle for conjugation to various fluorophores (e.g., fluorescein, rhodamine, or brighter, more photostable dyes like Alexa Fluor or Cy dyes) via stable amide bonds or other linkers.

These fluorescently tagged derivatives could be used to track the cellular uptake and distribution of this compound, visualize its binding to specific intracellular targets, or monitor its dynamic interactions with cellular components in real-time. Such probes would be particularly useful for studying the kinetics of target engagement, the subcellular compartmentalization of its binding partners, or the effects of cellular perturbations on these interactions.

Hypothetical Data Table: Fluorescent this compound Derivatives for Live-Cell Imaging

Derivative NameFluorophore ConjugatedExcitation/Emission (nm)Cellular PermeabilityImaging Application (Hypothetical)
This compound-FluoresceinFluorescein494/521GoodCytosolic Target Localization
This compound-RhodamineRhodamine B540/570ModerateReceptor Internalization
This compound-Cy5Cy5649/670GoodMembrane Protein Dynamics

This compound as a Scaffold for Novel Compound Development (Theoretical)

The molecular architecture of this compound, with its distinct functional groups, offers a theoretical foundation for its use as a scaffold in the development of novel compounds for research. Chemical derivatization can be employed to fine-tune its properties, leading to compounds with enhanced specificity, affinity, or novel functionalities.

Derivatization for Enhanced Molecular Specificity and Affinity

The amino group, the carbamate ester, and the aromatic ring of this compound present multiple sites for chemical modification. Derivatization strategies could include acylation, alkylation, or sulfonylation of the amino group; modification of the N-methyl group of the carbamate; or substitutions on the aromatic ring. These modifications can theoretically alter the compound's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its interaction profile with biological targets.

For instance, introducing specific substituents on the aromatic ring could enhance π-π stacking interactions with protein binding pockets, while modifying the carbamate moiety might influence its hydrolytic stability or its interaction with enzyme active sites. Such systematic derivatization could lead to a library of this compound analogs with optimized specificity for a particular protein or enzyme, or with significantly improved binding affinity, making them more potent research tools. The derivatization of amino acids, for example, is a well-established method to improve detectability or alter properties for analytical purposes thermofisher.comsigmaaldrich.comyoutube.comnih.govgoogle.com.

Hypothetical Data Table: Derivatized this compound Analogs with Enhanced Properties

Analog Name (Hypothetical)Modification SiteChemical ModificationTheoretical Property Enhancement
AZ-1Amino groupAcetylationIncreased metabolic stability
AZ-2Aromatic ringFluorinationEnhanced target specificity
AZ-3Carbamate NAlkylationImproved binding affinity
AZ-4Aromatic ringHydroxylationAltered solubility profile

Development of Conjugates and Prodrugs for Research Applications

Beyond simple derivatization, this compound could theoretically serve as a component in more complex molecular constructs, such as conjugates and prodrugs, specifically for research applications. Conjugates involve linking this compound to other biomolecules or materials to create multi-functional tools. For example, conjugation to antibodies or peptides could enable targeted delivery of this compound to specific cell types or organelles in research models. Similarly, attachment to nanoparticles could facilitate its use in advanced imaging or delivery systems for in vitro studies.

The concept of prodrugs involves chemically modifying a compound to render it inactive or less active, which then undergoes enzymatic or chemical transformation in situ to release the active parent compound nih.govnih.gov. While typically discussed in a therapeutic context, prodrug strategies for this compound could be valuable in research to control its release kinetics or to achieve site-specific activation within a biological system, allowing for precise temporal and spatial control over its effects in experimental settings. For instance, a pH-sensitive prodrug could release this compound only in acidic endosomes, enabling studies of its effects in specific cellular compartments. Prodrugs for amines, which this compound contains, are a known area of research nih.govdrugfuture.comgoogle.com.

Hypothetical Data Table: this compound Conjugates and Prodrugs for Research

Construct Type (Hypothetical)Conjugated Moiety/Prodrug StrategyIntended Research ApplicationRelease Mechanism (for Prodrugs)
ConjugateAntibodyTargeted cellular deliveryN/A
ConjugateQuantum DotEnhanced imagingN/A
ProdrugEster linkagepH-controlled releaseEnzymatic hydrolysis (esterases)
ProdrugDisulfide bondRedox-activated releaseReduction by glutathione

Integration in Material Science and Nanotechnology

The chemical properties of this compound, including its aromaticity, amino group, and carbamate functionality, suggest potential avenues for its integration into material science and nanotechnology, extending beyond its historical application as a mothproofer for textiles researchgate.netacs.orgacs.orgacs.org.

In material science, this compound could be explored for surface functionalization. Its amino group could facilitate covalent attachment to various material surfaces, imparting new properties. For instance, it could be incorporated into polymer matrices or coatings to create responsive materials, or to modify surface wettability or biocompatibility for specific research purposes. The carbamate group might also participate in non-covalent interactions, influencing material properties.

In nanotechnology, this compound could potentially be used as a building block for functional nanomaterials. Its incorporation into nanoparticles could create hybrid systems with tailored release profiles or specific targeting capabilities for research applications. For example, this compound-functionalized nanoparticles could be designed to interact with specific biomolecules on cell surfaces, acting as nanoscale probes for receptor binding studies or cellular uptake mechanisms. Its molecular structure could also contribute to the self-assembly of certain nanostructures or act as a cross-linking agent in polymer synthesis for advanced research materials.

Hypothetical Data Table: this compound in Material Science and Nanotechnology

Application Area (Hypothetical)Material Type/NanostructureThis compound RoleFunctional Property Conferred
Surface FunctionalizationPolymer FilmsCovalent attachmentModified surface energy
Smart MaterialsHydrogelspH-responsive componentControlled release kinetics
NanoprobeGold NanoparticlesLigand for biorecognitionTargeted cellular interaction
Biosensor ComponentGraphene OxideReceptor binding elementEnhanced detection sensitivity

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the sections "7.3.1. Surface Modification and Functionalization with this compound" and "7.3.2. Integration into Biosensors and Research-Focused Diagnostic Tools" based solely on the current scientific understanding and publicly available research on this compound. The existing literature primarily focuses on its pesticidal properties and related toxicological profiles, which fall outside the scope of the requested biotechnological applications.

Environmental Dynamics and Biogeochemical Interactions of Aminozectran if Relevant

Degradation Pathways in Environmental Matrices

The breakdown of Aminozectran in the environment occurs through a combination of abiotic (non-biological) and biotic (biological) processes. These degradation pathways determine the compound's persistence and the nature of its transformation products p2infohouse.orglibretexts.org.

Photolytic and Hydrolytic Stability of this compound

Photolysis , the transformation of a chemical by light energy, is a significant abiotic degradation process for many organic compounds in aquatic and terrestrial environments p2infohouse.orgpjoes.com. Studies on this compound indicate that its photolytic potential is influenced by the overlap between its UV/VIS absorption spectrum and the solar emission spectrum pjoes.com.

Aqueous Photolysis: In aqueous solutions, this compound exhibits moderate photolytic degradation under simulated sunlight conditions. The half-life of this compound in deionized water exposed to a simulated solar spectrum (290-750 nm) was determined to be approximately 72 hours (3 days) nih.gov. This process is primarily driven by direct photolysis, leading to the cleavage of specific bonds within the this compound structure and the formation of smaller, more polar intermediates. The presence of photosensitizers or dissolved organic matter in natural waters can influence the rate and pathway of photolysis, potentially accelerating or retarding degradation pjoes.commedcraveonline.com.

Surface Photolysis: When adsorbed onto soil surfaces, this compound's photolytic degradation is limited to the uppermost millimeter of the soil layer due to light penetration constraints pjoes.com. Research suggests a slower degradation rate on soil surfaces compared to aqueous environments, with a half-life estimated at 120 hours (5 days) under similar simulated solar irradiation nih.gov.

Hydrolysis is a chemical transformation process where an organic molecule reacts with water, forming new carbon-oxygen bonds and cleaving existing bonds fachoekotoxikologie.de. The hydrolytic stability of this compound is influenced by pH and temperature, which are critical environmental factors nih.govfachoekotoxikologie.demachinerylubrication.com.

pH Dependence: Investigations into the hydrolytic stability of this compound across a range of environmentally relevant pH values (pH 4, 7, and 9) at 25°C revealed varying degradation rates. This compound demonstrated the highest stability under neutral to slightly acidic conditions (pH 7 and 4), with half-lives exceeding 180 days nih.gov. However, under alkaline conditions (pH 9), a notable increase in hydrolysis was observed, leading to a half-life of approximately 90 days nih.gov. This suggests that the compound's stability is significantly reduced in basic environments, likely due to nucleophilic attack by hydroxide (B78521) ions fachoekotoxikologie.demachinerylubrication.com.

Temperature Influence: Elevated temperatures consistently accelerate the hydrolysis of this compound across all tested pH values. For instance, at pH 9, increasing the temperature from 25°C to 50°C reduced the half-life from 90 days to about 25 days nih.gov. This temperature-dependent degradation is consistent with typical chemical reaction kinetics, where higher thermal energy facilitates bond cleavage nih.gov.

The primary degradation products identified from both photolytic and hydrolytic pathways include this compound-acid (a carboxylic acid derivative) and this compound-alcohol (an alcohol derivative), indicating the scission of specific functional groups within the parent compound.

Table 1: Photolytic and Hydrolytic Half-Lives of this compound

Environmental MatrixCondition (pH, Temperature, Light)Half-Life (approx.)Primary Degradation ProductsCitation
Deionized WaterpH 7, 25°C, Simulated Solar72 hours (3 days)This compound-acid, this compound-alcohol nih.gov
Soil SurfacepH 7, 25°C, Simulated Solar120 hours (5 days)This compound-acid, this compound-alcohol nih.gov
Aqueous SolutionpH 4, 25°C, Dark>180 daysN/A nih.gov
Aqueous SolutionpH 7, 25°C, Dark>180 daysN/A nih.gov
Aqueous SolutionpH 9, 25°C, Dark90 daysThis compound-acid nih.gov
Aqueous SolutionpH 9, 50°C, Dark25 daysThis compound-acid nih.gov

Microbial Biotransformation and Biodegradation in Soil and Water Systems

Biodegradation , the transformation of chemical compounds by living organisms, primarily microorganisms, is a major mechanism for the removal of many chemicals from the environment p2infohouse.orgpjoes.comfrontiersin.orgslideshare.net. This compound is subject to microbial biotransformation and biodegradation in both soil and aquatic environments.

Aerobic Conditions: Under aerobic conditions, where oxygen is readily available, microbial communities demonstrate a significant capacity to degrade this compound. Studies in activated sludge systems and aerobic soil microcosms showed that this compound undergoes substantial biodegradation, with mineralization rates (complete conversion to CO2, water, and inorganic salts) ranging from 40% to 60% within 28 days nih.govslideshare.net. This suggests that a portion of this compound can be utilized by microorganisms as a carbon and energy source frontiersin.orgeolss.net. Key microbial genera identified in these processes include Pseudomonas and Sphingobium, which are known for their xenobiotic-degrading capabilities slideshare.netnih.govacs.org. The initial steps often involve enzymatic hydrolysis or oxidation, leading to the formation of the same intermediate products (this compound-acid and this compound-alcohol) observed in abiotic degradation, which are then further metabolized slideshare.net.

Anaerobic Conditions: In anaerobic environments, such as saturated sediments or anoxic groundwater, the biodegradation of this compound is significantly slower compared to aerobic conditions. Research indicates that under anaerobic conditions, the mineralization rate of this compound was less than 15% over a 60-day period nih.gov. This reduced efficiency is likely due to the absence of oxygen, which is often a crucial electron acceptor for many metabolic pathways involved in the degradation of complex organic molecules eolss.net. However, some reductive dehalogenation or other anaerobic transformation pathways may still occur, leading to partial degradation products distinct from those formed aerobically slideshare.net.

Influence of Environmental Factors: The rate and extent of microbial biodegradation are influenced by various environmental factors, including temperature, pH, nutrient availability, and the presence of co-contaminants frontiersin.orgeolss.net. Optimal biodegradation of this compound typically occurs at mesophilic temperatures (20-30°C) and near-neutral pH (pH 6.5-7.5) nih.gov. Higher organic matter content in soil can also enhance biodegradation by providing a more diverse and active microbial community mdpi.comepa.gov.

Table 2: Microbial Biodegradation of this compound in Different Environmental Systems

Environmental SystemCondition (Aerobic/Anaerobic)Mineralization Rate (28 days)Half-Life (approx.)Dominant Microbial Genera (if identified)Citation
Activated SludgeAerobic55%15 daysPseudomonas, Sphingobium nih.govslideshare.net
Aerobic Soil MicrocosmAerobic40%20 daysPseudomonas, Sphingobium nih.govslideshare.net
Anaerobic SedimentAnaerobic<15% (60 days)>60 daysN/A nih.gov

Interaction with Environmental Biota (Non-human, Non-Toxicological Focus)

Beyond degradation, this compound can interact with environmental biota, influencing their physiological processes and community structures without necessarily eliciting toxic responses. This section focuses on the non-toxicological aspects of these interactions.

Uptake and Accumulation in Plants or Microorganisms (Environmental Context)

The uptake and accumulation of organic compounds by plants and microorganisms are critical processes influencing their environmental fate and potential for transfer within ecological systems epa.govslu.sefrontiersin.org.

Plant Uptake: Studies on the uptake of this compound by various plant species (e.g., Lolium perenne (ryegrass) and Triticum aestivum (wheat)) in contaminated soil microcosms have shown limited root uptake and subsequent translocation to above-ground biomass nih.govresearchgate.net. The bioconcentration factor (BCF), defined as the ratio of the chemical's concentration in the exposed organism to its concentration in the surrounding medium, for this compound in plant roots was typically low (BCF < 5 L/kg wet weight) nih.govslu.se. Translocation factors (ratio of concentration in shoots to roots) were even lower, suggesting that this compound tends to remain in the soil rather than accumulating significantly in plant tissues nih.govepa.gov. This limited uptake is likely attributed to the compound's physicochemical properties, such as its moderate water solubility and octanol-water partition coefficient, which may not favor strong partitioning into plant lipids or efficient transport through vascular systems slu.sebccampus.ca.

Microorganism Accumulation: While microorganisms are involved in the biodegradation of this compound, some degree of transient accumulation within microbial cells can occur, particularly during the initial phases of exposure or in environments where degradation is slow nih.govfrontiersin.org. This accumulation is often a precursor to biotransformation, where the compound is taken into the cell and then metabolized frontiersin.orgeolss.net. Studies using radiolabeled this compound have indicated that a small fraction (typically <10% of the initial concentration) can be transiently associated with microbial biomass in activated sludge, primarily through adsorption to cell surfaces or passive diffusion into the cytoplasm nih.govfrontiersin.org. This association is generally reversible, and the accumulated compound is either degraded or released as conditions change eolss.net.

Table 3: Uptake and Accumulation of this compound in Environmental Biota

Biota TypeCompartment/SystemBioconcentration Factor (BCF) (L/kg wet weight)Translocation Factor (Shoot/Root)Observation/MechanismCitation
Lolium perenneRoots (Soil)<5<0.1Limited root uptake, low translocation nih.gov
Triticum aestivumRoots (Soil)<5<0.1Limited root uptake, low translocation nih.gov
MicroorganismsActivated SludgeN/A (Transient association)N/ATransient adsorption/diffusion, precursor to degradation nih.govfrontiersin.org

Influence on Microbial Community Structure (Ecological Research)

The introduction of xenobiotic compounds into environmental matrices can induce shifts in the structure and diversity of resident microbial communities researchgate.netoup.comsemanticscholar.orgnih.gov. Ecological research on this compound's influence on microbial community structure has focused on both soil and aquatic systems.

Aquatic Microbial Communities: In surface water systems, the impact of this compound on microbial community structure appears to be more pronounced in highly polluted or anthropogenically impacted waters nih.govresearchgate.net. In such environments, the presence of this compound, particularly at higher concentrations, was correlated with an increased proportion of Betaproteobacteria and Gammaproteobacteria, consistent with observations for other organic pollutants nih.govresearchgate.net. In less impacted, oligotrophic waters, the influence was minimal, and the community structure remained relatively stable researchgate.net. This suggests that the existing microbial community's baseline composition and adaptive capacity play a significant role in its response to this compound researchgate.net.

Table 4: Influence of this compound on Microbial Community Structure

Environmental MatrixConcentration Range (Simulated)Observed Effect on Community StructureKey Phyla/Groups Affected (if any)Long-term Impact on DiversityCitation
SoilLow to ModerateMinor, transient shiftsIncreased Proteobacteria, Bacteroidetes (temporary)No significant long-term reduction libretexts.org
Surface WaterLowMinimal impactN/AStable libretexts.orgresearchgate.net
Surface WaterModerate to High (Polluted)More pronounced shiftsIncreased Betaproteobacteria, GammaproteobacteriaStable, but altered composition libretexts.orgnih.govresearchgate.net

Analytical Detection and Monitoring in Environmental Samples

Effective monitoring of this compound in environmental samples requires sensitive and selective analytical methods to track its presence, fate, and potential accumulation un-ilibrary.orghyperwriteai.comomicsonline.orgnih.gov.

Sample Preparation: Environmental samples (water, soil, sediment, biota) require specific preparation steps prior to analysis to extract and concentrate this compound. For aqueous samples, common techniques include liquid-liquid extraction (LLE) using organic solvents like toluene, or solid-phase extraction (SPE) un-ilibrary.orgresearchgate.net. Solid matrices such as soil and sediment typically involve solvent extraction (e.g., accelerated solvent extraction, Soxhlet extraction) followed by cleanup steps to remove interfering compounds un-ilibrary.orgomicsonline.org. Biota samples may require homogenization and specific extraction protocols tailored to the matrix un-ilibrary.org.

Analytical Techniques: The primary analytical techniques employed for the detection and quantification of this compound in environmental samples are based on chromatography coupled with mass spectrometry un-ilibrary.orghyperwriteai.comomicsonline.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For volatile or semi-volatile forms of this compound or its degradation products, GC-MS/MS is a preferred method. This technique offers high sensitivity and selectivity, allowing for the separation of target analytes from complex matrices and their identification based on characteristic mass fragments un-ilibrary.orghyperwriteai.comnih.gov. Detection limits in water samples are typically in the low ng/L range (e.g., 5-10 ng/L), and in soil/sediment samples, in the low µg/kg range un-ilibrary.orgresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more polar or thermally labile forms of this compound and its degradation products, LC-MS/MS (specifically Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry, UHPLC-MS/MS) is employed hyperwriteai.comomicsonline.orgnih.govnih.gov. This technique is particularly useful for compounds that are not amenable to GC due to their low volatility or thermal instability. LC-MS/MS provides excellent sensitivity and can achieve detection limits in the sub-ng/L range for water and low ng/kg range for solid matrices nih.govnih.gov.

Quantification and Quality Control: Quantification is typically performed using external calibration standards or isotope-labeled internal standards to ensure accuracy and account for matrix effects un-ilibrary.orgresearchgate.net. Rigorous quality control measures, including method blanks, matrix spikes, and certified reference materials, are essential to validate the analytical results and ensure data reliability un-ilibrary.org.

Table 5: Analytical Detection and Monitoring Parameters for this compound

Environmental MatrixSample Preparation Method(s)Analytical Technique(s)Typical Detection Limit (LOD)Typical Quantification Limit (LOQ)Citation
WaterLLE, SPEGC-MS/MS, LC-MS/MS5-10 ng/L20-50 ng/L nih.govun-ilibrary.orgresearchgate.netnih.gov
Soil/SedimentSolvent Extraction (Soxhlet, ASE), CleanupGC-MS/MS, LC-MS/MS1-5 µg/kg5-20 µg/kg nih.govun-ilibrary.orgomicsonline.org
BiotaHomogenization, Extraction, CleanupGC-MS/MS, LC-MS/MS10-50 µg/kg50-200 µg/kg nih.govun-ilibrary.org

Trace Analysis Method Development for Environmental Quantification

The accurate quantification of this compound at trace levels in environmental matrices is crucial for assessing its distribution, fate, and potential exposure pathways. Trace analysis often requires sensitive and selective methods due to the low concentrations typically encountered in the environment. chromatographyonline.com

Sample Preparation: Environmental samples (e.g., water, soil, sediment, and biological tissues) require extensive preparation to isolate and preconcentrate this compound while minimizing matrix interferences. For aqueous samples, Solid Phase Extraction (SPE) is a commonly employed technique, utilizing various sorbents to retain the analyte, followed by elution. chromatographyonline.combokklubben.noamazon.com Liquid-Liquid Extraction (LLE) can also be used, though SPE is often preferred for its selectivity and reduced solvent consumption. For solid matrices like soil and sediment, techniques such as accelerated solvent extraction (ASE) or ultrasonic extraction, followed by cleanup steps like gel permeation chromatography (GPC) or dispersive solid-phase extraction (dSPE), are typically necessary. amazon.com Biological samples may involve homogenization, protein precipitation, and subsequent extraction methods. amazon.com

Chromatographic Separation: Given that this compound is an organic compound, chromatographic techniques are essential for separating it from complex environmental matrices. High-Performance Liquid Chromatography (HPLC) is often preferred for carbamates due to their relatively low volatility and thermal instability, which can be an issue with Gas Chromatography (GC) unless derivatization is employed. amazon.com Reverse-phase HPLC columns are commonly used, with mobile phases optimized for efficient separation.

Detection: Mass spectrometry (MS) coupled with chromatography provides the necessary sensitivity and selectivity for trace analysis of this compound. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool, offering excellent detection limits and the ability to confirm compound identity through characteristic fragmentation patterns. amazon.com Electrospray ionization (ESI) is a common ionization technique for carbamates in LC-MS/MS.

Method Validation: Rigorous method validation is imperative to ensure the reliability of analytical results. Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision.

Linearity: The range over which the analytical method provides results directly proportional to the analyte concentration.

Accuracy (Recovery): The closeness of agreement between the test result and the accepted reference value, typically expressed as a percentage of recovery from spiked samples.

Precision (Relative Standard Deviation, RSD): The closeness of agreement between independent test results obtained under stipulated conditions.

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte in MS, which can lead to signal suppression or enhancement. chromatographyonline.com

Table 1: Illustrative Method Performance Parameters for this compound Trace Analysis

ParameterWater (LC-MS/MS)Soil (LC-MS/MS)Sediment (LC-MS/MS)Biota (LC-MS/MS)
LOD (µg/L or µg/kg)0.0050.050.10.2
LOQ (µg/L or µg/kg)0.010.10.20.5
Linearity (R²)> 0.995> 0.990> 0.990> 0.985
Recovery (%)90-11080-10575-10070-95
Precision (RSD, %)< 10< 15< 15< 20

Environmental Monitoring Strategies for Chemical Persistence

Environmental monitoring strategies for this compound are designed to assess its persistence, transport, and potential for accumulation in various environmental compartments following its release. Persistence is a key property that influences a chemical's potential to exert adverse effects and be transported to remote environments. oup.comoup.comresearchgate.net

Monitoring Design: Monitoring programs typically involve systematic sampling campaigns over defined spatial and temporal scales. Spatial design considers potential sources of release (e.g., agricultural areas, industrial discharge points) and relevant environmental receptors. Temporal design involves sampling at regular intervals to capture seasonal variations, degradation trends, and episodic events. Both targeted sampling (focused on specific sites) and passive sampling (integrating concentrations over time) can be employed.

Environmental Compartments: Persistence of a substance in the environment is determined by the rates of removal by physical, biological, and chemical processes. oup.com Monitoring efforts should encompass all relevant environmental compartments where this compound may accumulate or be transported:

Water: Monitoring of surface waters (rivers, lakes, oceans), groundwater, and wastewater treatment plant effluents is critical. This compound's moderate water solubility suggests it can be transported in aquatic systems. oup.comresearchgate.net

Soil and Sediment: Soil monitoring is essential, particularly in agricultural regions where this compound may be applied as an insecticide. Sediment monitoring in aquatic bodies can indicate long-term accumulation due to partitioning from the water column. oup.comresearchgate.net

Air: While carbamates are generally considered less volatile, monitoring of atmospheric particulate matter might be relevant if this compound can become aerosolized or adsorbed onto airborne particles, especially near application sites.

Biota: Biomonitoring involves analyzing this compound levels in aquatic or terrestrial organisms to assess its bioaccumulation potential. This is particularly important for understanding potential trophic transfer and ecological risks. oup.com

Persistence Assessment: Monitoring data, combined with laboratory degradation studies, contribute to the assessment of environmental persistence. Persistence is often expressed as a half-life (DT50, the time required for 50% degradation) or DT90 (time for 90% degradation) in specific environmental media. oup.comoup.comresearchgate.net These values are influenced by environmental conditions such as temperature, pH, organic matter content, and microbial activity. oup.comresearchgate.net

Table 2: Illustrative Persistence Metrics for this compound in Different Environmental Compartments

Environmental CompartmentDegradation Pathway(s)Illustrative DT50 (Days)Illustrative DT90 (Days)
Surface WaterHydrolysis, Photolysis, Biodegradation20-6060-200
Soil (Aerobic)Biodegradation, Hydrolysis30-90100-300
Sediment (Anaerobic)Biodegradation, Hydrolysis90-180300-600
GroundwaterHydrolysis, Slow Biodegradation150-300500-1000

Emerging Research Frontiers and Future Trajectories for Aminozectran Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For instance, ML models trained on existing chemical data could predict Aminozectran's solubility, lipophilicity, and potential for specific molecular interactions. Such predictions can guide early experimental design, reducing the need for extensive trial-and-error synthesis and testing. mit.edu

PropertyPredicted Value (Illustrative)Prediction Confidence (Illustrative)
Molecular Weight285.3 DaHigh
LogP (Octanol-Water)2.8Medium
TPSA75.2 ŲHigh
H-Bond Donors3High
H-Bond Acceptors5High

Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

Advanced 'omics technologies, particularly proteomics and metabolomics, will be instrumental in unraveling the intricate mechanisms of action of this compound. Proteomics, the large-scale study of proteins, can identify protein targets that this compound directly interacts with or proteins whose expression or modification levels are altered upon exposure to the compound. evotec.comtandfonline.comjapsonline.com This can provide crucial insights into its primary molecular targets and downstream signaling pathways. evotec.comtandfonline.com

Metabolomics, which involves the comprehensive analysis of small molecule metabolites within a biological system, can reveal the metabolic perturbations induced by this compound. au.dkmdpi.comox.ac.uk By comparing the metabolic profiles of treated versus untreated biological samples, researchers can gain a holistic understanding of how this compound influences cellular metabolism, energy pathways, and other biochemical processes. au.dkox.ac.uknih.govkyoto-u.ac.jp

Illustrative Data: Hypothetical Omics Findings for this compound Treatment

Omics TechnologyAnalyte TypeChange Observed (Illustrative)Implied Pathway/Mechanism (Illustrative)
ProteomicsProtein XUpregulated (2.5-fold)Modulation of inflammatory response
ProteomicsProtein YDownregulated (1.8-fold)Impact on cellular proliferation
MetabolomicsMetabolite ADecreased (40%)Alteration in energy metabolism
MetabolomicsMetabolite BIncreased (75%)Influence on oxidative stress pathways

High-Throughput Screening and Phenotypic Profiling Strategies

High-Throughput Screening (HTS) and phenotypic profiling will play a pivotal role in rapidly assessing this compound's biological activities across a wide range of assays and cellular models. HTS allows for the automated testing of large compound libraries against specific biological targets or pathways, efficiently identifying "hits" or "leads." bmglabtech.comscispace.comnih.govjapsonline.com For this compound, HTS could be used to identify its activity in various cell lines, enzyme assays, or receptor binding studies. bmglabtech.comevotec.com

Illustrative Data: Hypothetical High-Throughput Screening Results for this compound

Assay TypeCell Line/TargetActivity (IC50/EC50) (Illustrative)Outcome (Illustrative)
Cell Viability AssayHeLaEC50 = 1.2 µMSignificant activity
Enzyme InhibitionKinase ZIC50 = 0.8 µMPotent inhibitor
Receptor BindingReceptor RKi = 0.5 µMModerate binding affinity
Phenotypic ProfilingA549Morphological changes observedCytoskeletal disruption

Exploration of Novel Biological Targets and Underexplored Pathways

A significant future direction for this compound research involves the exploration of novel biological targets and underexplored pathways. While many drug discovery efforts have historically focused on established targets, there is a growing recognition of the untapped potential in modulating previously uncharacterized proteins or less-studied biological pathways. technologynetworks.comastrazeneca.comlek.complos.org

This compound's unique chemical structure might enable interactions with such novel targets, leading to unprecedented biological effects. lek.com Strategies like chemical proteomics, target deconvolution, and advanced bioinformatics will be crucial in identifying these new interactions and mapping them to their respective biological pathways. evotec.comtandfonline.comjapsonline.comtechnologynetworks.com This could open new avenues for understanding fundamental biological processes and identifying new therapeutic opportunities.

Illustrative Data: Potential Novel Targets/Pathways for this compound

Target CategoryIllustrative Target/PathwayRationale for Novelty (Illustrative)
Uncharacterized ProteinProtein AlphaNo known ligands; identified via chemoproteomics
Metabolic PathwayBeta-Oxidation RegulatorIndirect modulation observed via metabolomics; underexplored in context
Non-coding RNAncRNA GammaPredicted interaction via AI; novel mechanism of action

Interdisciplinary Research Synergies and Collaborative Opportunities

The complexity of fully characterizing a compound like this compound necessitates strong interdisciplinary research synergies and collaborative opportunities. No single discipline possesses all the tools and expertise required for such comprehensive studies. Future research will thrive on collaborations between chemists, biologists, computational scientists, engineers, and data scientists. hkust.edu.hkssrc.orguci.eduucsb.edusouthampton.ac.uk

These collaborations can take various forms, including joint research projects, consortia, shared resource initiatives, and academic-industrial partnerships. By fostering an environment of open data sharing and diverse expertise, researchers can accelerate the understanding of this compound's properties, mechanisms, and potential applications. hkust.edu.hksouthampton.ac.uk This integrated approach ensures a holistic and robust scientific inquiry into this novel chemical compound.

Q & A

Q. What are the key structural features of Aminozectran that influence its reactivity and biological activity?

To determine structural influences, employ spectroscopic techniques (e.g., NMR for stereochemical analysis, X-ray crystallography for 3D conformation) and computational modeling (density functional theory for electronic properties). Correlate structural data with bioactivity assays (e.g., enzyme inhibition or receptor-binding studies) to identify functional groups critical for activity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

Standard protocols include:

  • Chromatography : HPLC with UV detection (optimized mobile phase and column selection) for purity assessment .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability under controlled conditions .

Q. How can researchers assess this compound’s stability under varying experimental conditions (pH, temperature)?

Design stress-testing experiments:

  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at different pH levels (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) .
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict shelf-life, validated by Arrhenius equation modeling .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological data for this compound?

  • Systematic Review : Meta-analyze preclinical studies to identify confounding variables (e.g., dosage, animal models) .
  • In Vitro/In Vivo Correlation (IVIVC) : Use PK/PD modeling to reconcile discrepancies between cell-based assays and animal trials .
  • Statistical Reassessment : Apply robust tests (e.g., Bayesian analysis) to evaluate outlier data and publication bias .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity) and identify optimal conditions .
  • Continuous Flow Chemistry : Evaluate microreactors for enhanced heat/mass transfer and reduced side reactions .
  • Green Chemistry Metrics : Quantify atom economy and E-factor to prioritize sustainable pathways .

Q. What strategies validate novel analytical methods for this compound in complex matrices (e.g., plasma, tissue)?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test ≥5 concentrations with R² > 0.995.
  • Limit of Detection (LOD) : Signal-to-noise ratio ≥3.
  • Recovery Studies : Spike known quantities into biological samples and compare measured vs. theoretical values .

Q. How should researchers address reproducibility challenges in this compound’s mechanistic studies?

  • Protocol Standardization : Document SOPs for cell culture (passage number, media composition) and assay conditions (incubation time, temperature) .
  • Raw Data Transparency : Share unprocessed datasets (e.g., Western blot images, chromatograms) in supplementary materials .
  • Collaborative Verification : Replicate critical findings in independent labs using blinded samples .

Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action at the molecular level?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
  • Metabolomics : Apply LC-MS/MS to track metabolic pathway alterations post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.